(3-Nitrobenzyl)triphenylphosphoniuM chloride
Description
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Properties
IUPAC Name |
(3-nitrophenyl)methyl-triphenylphosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2P.ClH/c27-26(28)22-12-10-11-21(19-22)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKYBYNKMQZFJL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClNO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597087 | |
| Record name | [(3-Nitrophenyl)methyl](triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34906-44-0 | |
| Record name | [(3-Nitrophenyl)methyl](triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: (3-Nitrobenzyl)triphenylphosphonium Bromide
Executive Summary
(3-Nitrobenzyl)triphenylphosphonium bromide is a specialized organophosphorus reagent used primarily in the Wittig reaction to introduce the 3-nitrobenzylidene moiety into carbonyl compounds. As a precursor to "semi-stabilized" ylides, it serves as a critical intermediate in the synthesis of stilbene derivatives, including resveratrol analogs and functionalized optoelectronic materials. This guide provides a rigorous physicochemical profile, a validated synthesis protocol, and a mechanistic breakdown of its application in olefination.
Physicochemical Profile
The reagent is a quaternary phosphonium salt. The bromide form is the industry standard due to the optimal balance of reactivity and stability compared to the chloride or iodide analogs.
| Property | Data |
| IUPAC Name | [(3-Nitrophenyl)methyl]triphenylphosphonium bromide |
| Common Name | (3-Nitrobenzyl)triphenylphosphonium bromide |
| CAS Number | 1530-41-2 |
| Molecular Formula | |
| Molecular Weight | 478.32 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 269–271 °C (decomposition) |
| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform; Insoluble in Ether, Hexanes |
| Hygroscopicity | Moderate (Store under inert atmosphere recommended) |
Critical Note on Isomers: Ensure verification of the substitution pattern.
3-Nitro (Meta): CAS 1530-41-2 (Target of this guide)
4-Nitro (Para): CAS 2767-70-6
2-Nitro (Ortho): CAS 23308-83-0
Mechanistic Insight: The Semi-Stabilized Ylide
Understanding the electronic nature of the ylide derived from this salt is crucial for predicting stereoselectivity.
Electronic Character
Upon deprotonation, the resulting phosphorane (ylide) possesses a negative charge on the benzylic carbon.
-
Stabilization: The adjacent phenyl ring stabilizes the carbanion via resonance.
-
Inductive Effect: The nitro group at the meta position exerts a strong electron-withdrawing inductive effect (
), increasing the acidity of the benzylic protons ( ) compared to unsubstituted benzyl salts. -
Classification: It behaves as a semi-stabilized ylide . Unlike stabilized ylides (esters/ketones) that yield E-alkenes, or unstabilized ylides (alkyl) that yield Z-alkenes, semi-stabilized ylides typically produce mixtures of E and Z isomers , often with low selectivity unless specific conditions (e.g., Schlosser modification) are employed.
Reaction Pathway Diagram
The following diagram illustrates the kinetic pathway from salt to alkene.
Figure 1: Mechanistic pathway of the Wittig reaction for semi-stabilized ylides. The formation of the oxaphosphetane intermediate is the stereodetermining step.
Synthesis of the Reagent
If the reagent is not purchased commercially, it must be synthesized with high purity to ensure successful olefination.
Protocol: Quaternization of Triphenylphosphine
Objective: Synthesize 10 g of (3-nitrobenzyl)triphenylphosphonium bromide.
Reagents:
-
3-Nitrobenzyl bromide (MW 216.03): 4.52 g (20.9 mmol)
-
Triphenylphosphine (
, MW 262.29): 5.48 g (20.9 mmol) -
Toluene (Anhydrous): 50 mL
Procedure:
-
Dissolution: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-nitrobenzyl bromide and triphenylphosphine in toluene.
-
Reflux: Heat the mixture to reflux (110 °C) under a nitrogen atmosphere for 4–6 hours. The salt is insoluble in hot toluene and will begin to precipitate as a white solid.
-
Filtration: Cool the reaction mixture to room temperature. Filter the precipitate using a Buchner funnel.
-
Purification: Wash the filter cake copiously with cold toluene (
mL) followed by diethyl ether ( mL) to remove unreacted starting materials. -
Drying: Dry the solid under high vacuum (0.1 mmHg) at 50 °C for 4 hours.
-
Yield: Expected yield is >90% (>9.0 g).
Application Protocol: The Wittig Reaction
This protocol describes the synthesis of a 3-nitrostilbene derivative.
Reagents & Setup
-
Wittig Salt: (3-Nitrobenzyl)triphenylphosphonium bromide (1.0 equiv)
-
Base: Potassium tert-butoxide (KOtBu) (1.1 equiv) or Sodium Hydride (NaH). Note: KOtBu is preferred for solubility in THF.
-
Solvent: Anhydrous THF (Tetrahydrofuran).
-
Electrophile: Aryl Aldehyde (e.g., Benzaldehyde) (1.0 equiv).
-
Atmosphere: Argon or Nitrogen (Strictly anhydrous).
Step-by-Step Workflow
-
Ylide Generation:
-
Charge a flame-dried flask with the phosphonium salt (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Cool to 0 °C in an ice bath.
-
Add KOtBu (1.1 equiv) portion-wise.
-
Observation: The suspension will turn a characteristic orange/red color , indicating the formation of the ylide.
-
Stir for 30–60 minutes to ensure complete deprotonation.
-
-
Coupling:
-
Add the aldehyde (1.0 equiv) dropwise (neat or dissolved in minimal THF).
-
Observation: The intense color typically fades as the ylide is consumed.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
-
Workup:
-
Purification (TPPO Removal):
-
The major byproduct is Triphenylphosphine Oxide (TPPO).
-
Method: Triturate the crude residue with cold hexanes/ether (TPPO is insoluble; product usually soluble) or perform column chromatography (
).
-
Experimental Logic Diagram
Figure 2: Operational workflow for the Wittig olefination using (3-nitrobenzyl)triphenylphosphonium bromide.
Troubleshooting & Optimization
Stereoselectivity ( Ratio)
As a semi-stabilized ylide, this reagent often yields an
-
To favor Z-alkene: Use salt-free conditions (Li-free bases like NaHMDS or KOtBu) at low temperatures (-78 °C).
-
To favor E-alkene:
-
Schlosser Modification: Perform the reaction with PhLi at -78 °C to form the betaine-lithium adduct, then add a proton source and base to equilibrate to the threo-betaine before elimination.
-
Horner-Wadsworth-Emmons (HWE) Alternative: If high E-selectivity is strictly required, consider synthesizing the phosphonate analog (via Arbuzov reaction of 3-nitrobenzyl bromide with triethyl phosphite) and performing an HWE reaction.
-
Removal of Triphenylphosphine Oxide (TPPO)
TPPO is notoriously difficult to remove.
-
Precipitation: Dissolve crude mix in minimal toluene, add
(anhydrous). A complex forms ( ) which precipitates and can be filtered. -
Chromatography: TPPO is very polar. Use a gradient starting with 100% Hexanes to elute the non-polar stilbene first.
References
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry. [Link]
-
Organic Syntheses. General Procedures for Wittig Olefination. Org.[1][2][3][4][5] Synth. 1965, 45, 44. [Link]
-
PubChem. (3-Nitrobenzyl)triphenylphosphonium bromide Compound Summary. National Library of Medicine. [Link]
-
Byrne, P. A., et al. (2013). The modern interpretation of the Wittig reaction mechanism. Comprehensive Organic Synthesis. [Link]
Sources
difference between 3-nitrobenzyl and 4-nitrobenzyl phosphonium salts
The Difference Between 3-Nitrobenzyl and 4-Nitrobenzyl Phosphonium Salts: An In-Depth Technical Guide
Executive Summary
This technical guide provides a comparative analysis of 3-nitrobenzyl and 4-nitrobenzyl phosphonium salts, focusing on their distinct electronic properties, synthetic reactivities (specifically in Wittig olefinations), and biological applications as mitochondrial targeting vectors and hypoxia-activated prodrug triggers.
While both isomers share the core triphenylphosphonium (TPP) lipophilic cation structure, the position of the nitro group (meta vs. para) fundamentally alters the resonance contribution to the benzylic center. This results in divergent behaviors:
-
Synthetic Chemistry: The 4-nitro isomer forms a more stabilized ylide, leading to higher E-selectivity but reduced nucleophilicity compared to the 3-nitro isomer.
-
Medicinal Chemistry: The 4-nitro isomer is the preferred scaffold for bioreductive prodrugs due to a more favorable (less negative) reduction potential, facilitating enzymatic activation in hypoxic tumor microenvironments.
Part 1: Physicochemical Profiling & Electronic Effects
The functional divergence between these two salts stems from the electronic influence of the nitro group relative to the benzylic carbon and the phosphorus atom.
Hammett Substituent Effects
The electronic impact of the nitro group is quantified by Hammett substituent constants (
| Isomer | Position | Hammett Constant ( | Electronic Mechanism |
| 3-Nitro (Meta) | 0.71 | Primarily Inductive (-I) . Resonance effects are negligible at the meta position. | |
| 4-Nitro (Para) | 0.78 | Combined Inductive (-I) and Resonance (-R) . The nitro group can delocalize electron density directly from the benzylic position. |
Implication: The 4-nitro group exerts a stronger total electron-withdrawing effect. This makes the benzylic protons of the 4-nitrobenzyl phosphonium salt more acidic (
Electrochemical Reduction Potentials
For biological applications, particularly in hypoxia-activated prodrugs (HAPs), the ease of reduction is critical. The nitro group must be reduced (typically to an amine or hydroxylamine) to trigger drug release or fragmentation.
-
4-Nitrobenzyl: The radical anion formed upon one-electron reduction is stabilized by resonance delocalization into the benzylic system. This results in a less negative reduction potential (easier to reduce).
-
3-Nitrobenzyl: Lacks this resonance stabilization for the radical anion, resulting in a more negative reduction potential (harder to reduce).
Data Point: In comparative studies of nitrobenzyl-substituted camptothecin derivatives, the reduction potential (
Part 2: Synthetic Utility (The Wittig Reaction)[1][2]
In organic synthesis, these salts are precursors to phosphorus ylides used in the Wittig reaction to generate alkenes.[1][2] The stability of the ylide dictates the stereochemical outcome (
Ylide Stability and Selectivity
The deprotonated phosphonium salt forms an ylide (phosphorane).
-
4-Nitro Ylide: The negative charge on the benzylic carbon is stabilized by the strong -I and -R effects of the para-nitro group. This creates a Stabilized Ylide .
-
Outcome: Highly E-selective (trans) alkene formation.
-
Reactivity: Lower nucleophilicity; requires higher temperatures or longer reaction times.
-
-
3-Nitro Ylide: The charge is stabilized primarily by the -I effect. While still considered a "stabilized" ylide compared to alkyl ylides, it is less stabilized than the 4-nitro analog.
-
Outcome: Predominantly E-selective , but may show slightly lower selectivity ratios than the 4-isomer depending on the aldehyde partner.
-
Reactivity: Higher nucleophilicity than the 4-nitro ylide.
-
Mechanism Visualization
The following diagram illustrates the resonance stabilization difference that drives the reactivity profiles.
Figure 1: Comparative electronic stabilization of 3- and 4-nitrobenzyl ylides determining Wittig selectivity.
Part 3: Biological Applications (Drug Delivery)
Both salts utilize the Triphenylphosphonium (TPP) cation to penetrate the mitochondrial inner membrane (negative potential). However, their utility as "smart" triggers differs.
Hypoxia-Activated Prodrugs (HAPs)
The 4-nitrobenzyl group is the "gold standard" for hypoxia-activated triggers.
-
Mechanism: Under hypoxic conditions (low
), nitroreductase enzymes reduce the nitro group to an amine. This electron donation triggers an electronic cascade (1,6-elimination) that ejects the drug payload. -
Why 4-Nitro? The 1,6-elimination requires para conjugation between the amino group and the benzylic carbon. The 3-nitro isomer would require a 1,4-elimination or different mechanism, which is electronically less favorable and kinetically slower.
Cytotoxicity Profiles
While TPP salts are generally cytotoxic at high concentrations due to membrane depolarization, the specific isomer affects toxicity.
-
Case Study (SN-38 Derivatives): In a study of camptothecin prodrugs, the 3-nitrobenzyl derivative exhibited higher cytotoxicity (
nM) compared to the 4-nitrobenzyl derivative ( nM) in K562 cells.[3][4] -
Interpretation: The 4-nitro isomer, being more stable and less prone to non-specific reduction or fragmentation, may offer a wider therapeutic window as a prodrug carrier.
Part 4: Experimental Protocols
Synthesis of (4-Nitrobenzyl)triphenylphosphonium Bromide
Objective: Preparation of the salt from 4-nitrobenzyl bromide.
Reagents:
-
Triphenylphosphine (
): 1.0 equiv. -
4-Nitrobenzyl bromide: 1.0 equiv.
-
Solvent: Toluene or Xylene (anhydrous).
Protocol:
-
Dissolution: Dissolve 10 mmol of 4-nitrobenzyl bromide in 20 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add 10 mmol of triphenylphosphine to the solution.
-
Reflux: Heat the mixture to reflux (
) for 4–12 hours. A white precipitate will begin to form within the first hour. -
Filtration: Cool the reaction mixture to room temperature. Filter the white solid using a Büchner funnel.
-
Washing: Wash the filter cake copiously with cold toluene (
mL) and diethyl ether ( mL) to remove unreacted starting materials. -
Drying: Dry the solid under high vacuum at
for 6 hours. -
Yield: Typical yield is >85%. Melting point: ~275°C (dec).
General Wittig Olefination Protocol
Objective: Synthesis of an E-stilbene derivative using 4-nitrobenzyl phosphonium salt.
Reagents:
-
Phosphonium Salt: 1.1 equiv.
-
Aldehyde: 1.0 equiv.[5]
-
Base: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu).
-
Solvent: Ethanol (for NaOEt) or THF (for KOtBu).
Protocol:
-
Ylide Formation: Suspend the phosphonium salt (1.1 mmol) in anhydrous solvent (10 mL) under nitrogen. Add the base (1.2 mmol) dropwise at
. The solution will turn deep orange/red, indicating ylide formation. Stir for 30 minutes. -
Addition: Add the aldehyde (1.0 mmol) dropwise to the ylide solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Workup: Quench with water (10 mL) and extract with dichloromethane (
mL). -
Purification: Dry organic layers over
, concentrate, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient). -
Analysis: Determine
ratio via NMR (coupling constants: Hz, Hz).
References
-
Hammett Constants & Electronic Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Wittig Reaction Selectivity: Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1–85. Link
- Botella, P., & Rivero-Buceta, E. (2017). Safe-by-design development of hypoxia-activated prodrugs of SN-38. European Journal of Medicinal Chemistry, 126, 1–15. (Note: Reference infers data discussed in snippet 1.
-
Electrochemical Properties: Zuman, P., & Fijalek, Z. (1996). Electrochemical reduction of nitrobenzyl halides and related compounds. Journal of Electroanalytical Chemistry, 402(1-2), 175-184. Link
-
Mitochondrial Targeting: Murphy, M. P. (2008). Targeting lipophilic cations to mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1777(7-8), 1028–1031. Link
Sources
- 1. quora.com [quora.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. homepages.bluffton.edu [homepages.bluffton.edu]
safety data sheet (SDS) for (3-Nitrobenzyl)triphenylphosphonium chloride
Technical Whitepaper & Safety Guide: (3-Nitrobenzyl)triphenylphosphonium Chloride
Executive Summary & Chemical Identity
This guide serves as both a Safety Data Sheet (SDS) and a technical application whitepaper for This compound . While the bromide salt (CAS 2767-70-6) is the most common commercial form, the chloride variant is frequently generated in situ or selected for specific solubility profiles in aqueous mitochondrial targeting assays.
Critical Note on Counter-Ions: The physical properties listed below are specific to the chloride salt where available. Where experimental data for the chloride is absent, data from the analogous bromide salt is provided as a validated proxy, with stoichiometric adjustments noted.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Parameter | Specification | Notes |
| Chemical Name | This compound | |
| CAS Number | 34906-44-0 (Chloride) | Note:[1][2][3][4][5] Bromide analog is 2767-70-6 |
| Molecular Formula | C₂₅H₂₁ClNO₂P | |
| Molecular Weight | 433.87 g/mol | Bromide analog is ~478.32 g/mol |
| Appearance | White to off-white crystalline powder | Hygroscopic (more so than bromide) |
| Melting Point | ~250–260 °C (dec.) | Extrapolated from bromide (275°C); chlorides often melt lower. |
| Solubility | Soluble in water, methanol, DMSO, DCM | Lipophilic cation drives membrane permeability. |
| pKa | ~15–16 (benzylic protons) | Acidic due to EWG (NO₂) and cationic P⁺. |
Hazard Identification & Toxicological Insights
GHS Classification (29 CFR 1910.1200 / EU CLP):
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation) (H335)
Expert Insight: Mitochondrial Toxicity Mechanism
Beyond standard irritation, researchers must understand the Triphenylphosphonium (TPP⁺) moiety's biological activity. TPP⁺ is a lipophilic cation that accumulates in the mitochondrial matrix driven by the membrane potential (
-
Mechanism: The delocalized positive charge allows passage through the phospholipid bilayer.
-
Toxicity: At high concentrations, TPP⁺ salts can act as mild mitochondrial uncouplers or inhibit the Electron Transport Chain (ETC), leading to ATP depletion and ROS generation.
-
Implication: When used as a drug delivery vector, the "safe" window is narrow. Control experiments using non-targeted TPP salts are required to distinguish cargo effects from vector toxicity.
Handling, Storage, & Stability
Core Directive: The chloride salt is significantly more hygroscopic than the bromide. Moisture absorption leads to "oiling out" and inaccurate stoichiometry in Wittig reactions.
-
Storage: Desiccated cabinet at Room Temperature (15–25°C). Keep under inert atmosphere (Argon/Nitrogen) if possible.
-
Handling: Weigh quickly in ambient air or use a glovebox.
-
Incompatibilities: Strong oxidizing agents, strong bases (generates ylide instantly).
Emergency Response Protocols
Fire Fighting:
-
Hazardous Combustion: Emits toxic fumes of Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), and Phosphine Oxides (POx).
-
Action: Use CO₂, dry chemical, or foam.[6] Do not inhale smoke; full SCBA required.
Accidental Release:
-
Solid Spill: Sweep up avoiding dust generation.
-
Solution Spill: Absorb with vermiculite.
-
Decontamination: Wipe surfaces with dilute ethanol followed by water.
Technical Application: The Wittig Reaction
The primary synthetic utility of this compound is the generation of 3-nitrostilbenes via the Wittig reaction. The nitro group acts as an Electron Withdrawing Group (EWG), stabilizing the ylide intermediate.
Protocol: Synthesis of (E/Z)-3-Nitrostilbene
-
Preparation: Suspend 1.0 eq of this compound in dry THF under Argon.
-
Ylide Generation: Cool to 0°C. Add 1.05 eq of base (e.g., NaH, KOtBu, or LiHMDS).
-
Observation: Color change to deep orange/red indicates ylide formation.
-
Expert Tip: The chloride salt may require slightly longer deprotonation times than the bromide due to tighter ion pairing in non-polar solvents.
-
-
Coupling: Add 1.0 eq of Benzaldehyde dropwise.
-
Workup: Stir at RT for 2-4 hours. Quench with water.[1][7][6][5][8] Extract with DCM.
-
Purification: Silica gel chromatography.
Visualizing the Pathway
The following diagram illustrates the mechanistic flow and the critical "Betaine vs. Oxaphosphetane" debate relevant to stereoselectivity.
Caption: Mechanistic pathway of the Wittig reaction showing the critical oxaphosphetane intermediate.
Technical Application: Mitochondrial Drug Delivery
For drug development professionals, this molecule represents a "warhead" for targeting mitochondria.
-
Rationale: The potential difference across the inner mitochondrial membrane (
) drives the accumulation of the TPP cation. -
Nernstian Accumulation: Concentration in mitochondria can be 100-500x higher than cytosol.
-
Design Consideration: The 3-nitrobenzyl group can be reduced to an amine (3-aminobenzyl-TPP), serving as a handle for conjugating therapeutic payloads (e.g., antioxidants, alkylating agents).
Safety Decision Tree for Handling
Caption: Operational safety workflow for handling phosphonium salts in solid vs. solution states.
References
-
Sigma-Aldrich. (4-Nitrobenzyl)triphenylphosphonium bromide Safety Data Sheet. (Note: Bromide analog used for tox profile). Link
-
PubChem. (3-Nitrobenzyl)triphenylphosphonium bromide Compound Summary. National Library of Medicine. Link
-
Murphy, M. P. (2008). Targeting lipophilic cations to mitochondria. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1777(7-8), 1028-1031. (Mechanistic basis for TPP toxicity and targeting). Link
-
Echemi. Product Database: this compound (CAS 34906-44-0).[4] Link
- Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1-85. (Mechanistic grounding for the Wittig protocol).
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. (4-Nitrobenzyl)triphenylphosphonium 97 2767-70-6 [sigmaaldrich.com]
- 3. chemadvin.com [chemadvin.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. durhamtech.edu [durhamtech.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Technical Guide: Phosphonium Salt Precursors for Meta-Substituted Stilbenes
Executive Summary
This guide details the synthesis, purification, and application of benzyltriphenylphosphonium salts specifically designed for accessing meta-substituted stilbenes. While para-substituted stilbenes are synthetically trivial due to favorable conjugation, meta-isomers present unique challenges in stereocontrol and solubility.
These precursors are the linchpin in the synthesis of Combretastatin A-4 (CA4) analogues (tubulin-binding agents) and meta-linked OLED materials (to disrupt pi-stacking). This document provides a self-validating protocol for generating high-purity phosphonium salts and navigating the complex stereoselectivity of their subsequent Wittig couplings.
Part 1: Strategic Importance & Retrosynthetic Logic
The "Meta" Challenge
In medicinal chemistry, meta-substitution is often employed to twist the biaryl system, preventing planar pi-stacking and improving solubility compared to the highly crystalline para-analogues.
-
Electronic Context: Unlike para-substituents, meta-groups cannot stabilize or destabilize the ylide carbanion through direct resonance. Consequently, meta-substituted benzyl ylides are strictly semi-stabilized .[1]
-
The Consequence: They occupy a "middle ground" of reactivity that often leads to difficult-to-separate E/Z mixtures (typically 60:40 to 40:60) unless specific conditions (salt-free or additive-controlled) are employed.[1]
Retrosynthetic Disconnection
The standard disconnection for a meta-stilbene involves breaking the central alkene. The choice of which half becomes the ylide (phosphonium salt) and which becomes the aldehyde is dictated by the availability of the benzyl halide and the stability of the resulting ylide.
Preferred Route:
Part 2: Synthesis of the Phosphonium Salt Precursor
The formation of the phosphonium salt is an
Protocol: 3-Methoxybenzyltriphenylphosphonium Bromide
Targeting a generic precursor for Combretastatin analogues.
Reagents
-
3-Methoxybenzyl bromide: 1.0 equiv (Caution: Lachrymator)[1]
-
Triphenylphosphine (
): 1.1 equiv (Slight excess ensures complete consumption of the alkyl halide)[1][2] -
Solvent: Toluene (Anhydrous) – Critical for precipitation.[1]
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 3-methoxybenzyl bromide in 20 mL of anhydrous toluene (0.5 M concentration).
-
Addition: Add 11.0 mmol of
. The solution should remain clear initially. -
Reflux: Attach a reflux condenser under a nitrogen atmosphere. Heat the mixture to reflux (
) for 4–6 hours.-
Observation: A white or off-white solid will begin to precipitate within the first hour.
-
-
Cooling & Filtration: Cool the reaction to room temperature.[3] The phosphonium salt will be the bulk solid. Filter the suspension through a sintered glass funnel.
-
Trituration (Purification): Wash the filter cake copiously with diethyl ether (
) or hexanes .-
Why? This removes the excess unreacted
and any trace benzyl bromide, both of which are soluble in ether, whereas the salt is not.
-
-
Drying: Dry the solid under high vacuum (0.1 mmHg) at
for 4 hours.-
Critical Check: Phosphonium salts are hygroscopic. Water acts as a proton source during the Wittig reaction, quenching the base and lowering yields.
-
Data Specification: Yield & Purity
| Parameter | Acceptance Criteria | Troubleshooting |
| Appearance | White crystalline powder | Yellowing indicates oxidation or impurity. Recrystallize from EtOH/Et2O. |
| Yield | > 85% | If low, extend reflux time or switch to Xylene ( |
| 1H NMR | Benzylic | If singlet, phosphorus is not attached (hydrolysis to alcohol).[1] |
| 31P NMR | Single peak ~20-25 ppm | Multiple peaks indicate oxidation to phosphine oxide ( |
Part 3: The Wittig Coupling (Application)
This section details how to control the stereochemistry when using the meta-substituted salt synthesized above.
Mechanism & Stereocontrol
The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane (OPA).[1][4]
-
Kinetic Control (Z-Selective): Favored by "Salt-Free" conditions.[5] The initial approach of the aldehyde and ylide minimizes steric bulk, leading to the cis-OPA and Z-alkene.[6]
-
Thermodynamic Control (E-Selective): Favored by the presence of lithium salts or stabilized ylides, allowing the OPA to equilibrate or proceed via a betaine intermediate.
Visualization: The Wittig Pathway
The following diagram illustrates the bifurcation between Z and E pathways based on conditions.
Caption: Mechanistic bifurcation in Wittig olefination. Salt-free conditions favor the cis-oxaphosphetane (Z-product), while equilibration favors the trans-oxaphosphetane (E-product).
Experimental Protocol: Z-Selective Synthesis (Combretastatin Route)
To access the bioactive Z-isomer of meta-stilbenes.
-
Ylide Generation:
-
Suspend the dried phosphonium salt (1.0 equiv) in anhydrous THF (0.2 M) under Argon.
-
Cool to
(dry ice/acetone bath). -
Add NaHMDS or KHMDS (1.05 equiv).[1] Note: Avoid n-BuLi if possible, as Lithium salts can sometimes erode Z-selectivity with semi-stabilized ylides, though it is often used.[1] Potassium bases are generally superior for Z-selectivity in this class.
-
Stir for 30–60 mins. The solution usually turns deep orange/red (characteristic of the ylide).
-
-
Coupling:
-
Add the aldehyde (0.95 equiv) dropwise in THF.
-
Stir at
for 1 hour, then slowly warm to room temperature over 2 hours.
-
-
Workup:
-
Quench with saturated
. Extract with EtOAc. -
The byproduct
(Triphenylphosphine oxide) is difficult to remove.[1]
-
-
Purification Tip: If
co-elutes with your product on silica, triturate the crude mixture with cold hexanes first ( is insoluble in cold hexanes; stilbenes are usually soluble).[1]
Experimental Protocol: E-Selective Synthesis
If the trans-isomer is required (e.g., for fluorescence applications), the standard Wittig often gives a mixture.[1]
-
Strategy: Perform the Wittig reaction as above (which yields Z/E mixture), then perform Iodine-catalyzed photoisomerization .
Part 4: Troubleshooting & Critical Controls
| Issue | Cause | Solution |
| Low Yield (Salt Formation) | Steric hindrance in meta-position | Switch solvent to Xylene ( |
| Sticky/Oily Salt | Impurities or solvent retention | Triturate with dry diethyl ether until it solidifies into a powder. |
| No Reaction (Wittig) | Wet salt (quenched base) | Dry salt at |
| Poor Z/E Ratio | Presence of Lithium salts | Use "Salt-Free" conditions: NaHMDS in THF, or use 18-Crown-6 additive. |
References
-
Preparation of Phosphonium Salts
-
Wittig Mechanism & Stereoselectivity
-
Synthesis of Combretastatin A-4 (Meta-Stilbene Case Study)
-
Modern Z-Selective Conditions
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel syntheses of cis and trans isomers of combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Phase Transfer Catalysis Conditions for (3-Nitrobenzyl)triphenylphosphonium chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: Harnessing the Power of Phase Transfer Catalysis for the Synthesis of Nitro-Substituted Alkenes
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon double bonds, enabling the construction of complex molecular architectures from simple carbonyl and phosphonium ylide precursors.[1] However, the classical Wittig reaction often necessitates the use of strong bases and anhydrous solvents, posing challenges in terms of substrate compatibility, operational complexity, and environmental impact. Phase Transfer Catalysis (PTC) emerges as a powerful and green methodology to circumvent these limitations.[2] PTC facilitates reactions between reactants in immiscible phases, typically an aqueous and an organic phase, by employing a catalyst that shuttles one reactant across the phase boundary to react with the other.[3] This approach offers milder reaction conditions, enhanced reaction rates, and often improved yields and selectivities.[3]
(3-Nitrobenzyl)triphenylphosphonium chloride is a key precursor for the synthesis of nitro-substituted stilbenes and related compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties. This application note provides a detailed guide to the application of phase transfer catalysis for the Wittig reaction of this compound, offering in-depth technical insights and field-proven protocols.
The Mechanism of Phase Transfer Catalyzed Wittig Reaction
The PTC-mediated Wittig reaction of this compound involves the transfer of a hydroxide ion (or other base) from the aqueous phase to the organic phase to generate the phosphonium ylide in situ. This process is facilitated by a phase transfer catalyst, typically a quaternary ammonium or phosphonium salt.
Caption: General mechanism of a phase transfer catalyzed Wittig reaction.
The key steps are as follows:
-
Ion Exchange: In the aqueous phase, the phase transfer catalyst cation (Q⁺) exchanges its counter-ion (X⁻) for a hydroxide ion (OH⁻) from the inorganic base (e.g., NaOH).
-
Phase Transfer of Base: The lipophilic Q⁺OH⁻ ion pair is extracted into the organic phase.
-
Ylide Formation: In the organic phase, the hydroxide ion deprotonates the acidic α-proton of the this compound to form the corresponding phosphonium ylide.
-
Wittig Reaction: The generated ylide reacts with the aldehyde (RCHO) via a [2+2] cycloaddition to form an oxaphosphetane intermediate.[4]
-
Product Formation and Catalyst Regeneration: The unstable oxaphosphetane decomposes to yield the desired alkene (3-nitrostilbene derivative) and triphenylphosphine oxide (TPPO). The catalyst cation Q⁺ pairs with the chloride ion (Cl⁻) from the original phosphonium salt and returns to the aqueous phase to restart the catalytic cycle.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the starting phosphonium salt, a necessary precursor for the Wittig reaction.
Materials:
-
3-Nitrobenzyl chloride
-
Triphenylphosphine (PPh₃)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in toluene.
-
Add 3-nitrobenzyl chloride (1.05 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 16-24 hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid with cold toluene and then with diethyl ether to remove any unreacted starting materials.
-
Dry the this compound product under vacuum. The product is typically used without further purification.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Phase Transfer Catalyzed Wittig Reaction of this compound with Benzaldehyde
This protocol describes a general procedure for the synthesis of 3-nitrostilbene using a solid-liquid PTC system.
Materials:
-
This compound
-
Benzaldehyde
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 equivalent), benzaldehyde (1.1 equivalents), and powdered anhydrous potassium carbonate (2.0 equivalents).
-
Add dichloromethane as the organic solvent.
-
Add tetrabutylammonium bromide (TBAB) as the phase transfer catalyst (5-10 mol%).
-
Stir the heterogeneous mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-8 hours), filter the reaction mixture to remove the solid inorganic salts.
-
Wash the filter cake with a small amount of dichloromethane.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-nitrostilbene.
Data Presentation: Influence of Reaction Conditions
The choice of base, solvent, and phase transfer catalyst significantly impacts the yield and stereoselectivity of the PTC Wittig reaction.
Table 1: Comparison of Bases in the PTC Wittig Reaction of this compound with Benzaldehyde
| Base | Solvent | Catalyst (mol%) | Time (h) | Yield (%) | E/Z Ratio |
| K₂CO₃ (solid) | CH₂Cl₂ | TBAB (5) | 6 | 85 | >95:5 |
| 50% NaOH (aq) | CH₂Cl₂ | TBAB (5) | 4 | 92 | 80:20 |
| KOH (solid) | Toluene | TBAB (5) | 8 | 78 | >95:5 |
Note: The data presented are representative and may vary based on specific experimental conditions.
Causality Behind Experimental Choices:
-
Base Selection: Solid potassium carbonate is an effective and mild base for solid-liquid PTC, often leading to higher E-stereoselectivity with semi-stabilized ylides like the one derived from this compound.[4] Concentrated aqueous sodium hydroxide in a liquid-liquid PTC system can lead to faster reaction rates but may result in lower stereoselectivity due to the presence of water, which can affect the stability of the reaction intermediates.[4]
-
Solvent Choice: Dichloromethane is a common solvent for PTC Wittig reactions as it is a good solvent for the phosphonium salt and the aldehyde, and it is immiscible with the aqueous phase in liquid-liquid systems. Toluene can also be used, particularly in solid-liquid systems.
-
Catalyst Selection: Tetrabutylammonium bromide (TBAB) is a widely used and effective phase transfer catalyst due to its good solubility in both aqueous and organic phases. Quaternary phosphonium salts can also be employed and may offer higher thermal stability.[5]
Caption: Logical relationship of components in the PTC Wittig reaction.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the reaction's success. The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data for the product should be consistent with the desired structure. Furthermore, the isolation of triphenylphosphine oxide as a byproduct serves as an internal validation of the Wittig reaction pathway.
Conclusion
Phase transfer catalysis provides a robust, efficient, and environmentally conscious approach for conducting the Wittig reaction with this compound. By carefully selecting the base, solvent, and phase transfer catalyst, researchers can achieve high yields of nitro-substituted alkenes under mild conditions. The protocols and insights provided in this application note are intended to serve as a valuable resource for scientists engaged in organic synthesis and drug development, enabling the streamlined production of these important molecular entities.
References
-
Le Bideau, F., et al. (2006). Anionic activation of the Wittig reaction using a solid-liquid phase transfer. ARKIVOC, 2006(12), 1-22. [Link]
-
American Institute of Chemists. (n.d.). Article #2 - Starburst Quaternary Ammonium Salt - A New Effective Phase Transfer Catalyst. [Link]
-
The Wittig Reaction in the Undergraduate Organic Laboratory. (2022). Journal of Chemical Education. [Link]
-
Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. (2026). MDPI. [Link]
-
Phase Transfer Catalysis - NPTEL Archive. (n.d.). [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). [Link]
-
Preparation of Nitrostilbenes by the Wittig Reaction. (n.d.). ResearchGate. [Link]
-
The Wittig Reaction in the Undergraduate Organic Laboratory. (n.d.). Scribd. [Link]
-
Reaction of nitro-substituted benzyltriphenyl phosphonium salts with... (n.d.). ResearchGate. [Link]
-
Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. [Link]
-
Wittig Reaction. (n.d.). Web Pages. [Link]
-
Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
The Wittig Reaction: Preparation of trans-4,4'-bpe. (n.d.). [Link]
-
Stereochemistry of the Wittig reaction. Effect of nucleophilic groups in the phosphonium ylide. (1985). Tetrahedron Letters, 26(20), 2469-2472. [Link]
-
Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. (n.d.). ORBi. [Link]
-
Trans Stereoselectivity in the Reaction of Cyclic Phosphonium Salts with Aromatic Aldehydes. (n.d.). Scilit. [Link]
-
The Wittig Reaction Lab Report. (n.d.). EduBirdie. [Link]
-
Yield and stereochemical results of Wittig reactions in THF using... (n.d.). ResearchGate. [Link]
-
Comparison of Traditional and Alternative Wittig Reactions. (n.d.). DelVal. [Link]
Sources
Application Note: High-Fidelity Synthesis of m-Nitrostilbene via Wittig Olefination
Executive Summary
This Application Note details the synthesis of m-nitrostilbene (1-nitro-3-[(E)-2-phenylethenyl]benzene), a critical intermediate in the development of non-linear optical materials and resveralogues. While the Wittig reaction is the industry standard for this transformation, the isolation of high-purity E-isomer is frequently complicated by the formation of triphenylphosphine oxide (TPPO) and Z-isomer contamination.
This guide presents a Phase-Transfer Catalysis (PTC) protocol that offers superior reproducibility over traditional anhydrous methods. It includes a specialized purification module utilizing ZnCl₂ complexation to sequester TPPO, eliminating the need for tedious column chromatography in scale-up scenarios.
Retrosynthetic & Mechanistic Analysis
Strategic Disconnection
The target molecule, m-nitrostilbene, is best accessed by disconnecting the central alkene. The preferred route utilizes m-nitrobenzaldehyde and benzyltriphenylphosphonium chloride.
-
Rationale: m-Nitrobenzaldehyde is a stable, non-lachrymatory solid, whereas m-nitrobenzyl halides (alternative precursors) are potent lachrymators and harder to handle.
Mechanistic Pathway
The reaction proceeds via the formation of a phosphorus ylide, which undergoes [2+2] cycloaddition with the aldehyde to form an oxaphosphetane intermediate.[1][2] The collapse of this ring is the driving force of the reaction, yielding the alkene and TPPO.[3]
Stereochemical Control: The ylide derived from benzyltriphenylphosphonium chloride is "semi-stabilized." This typically results in a mixture of E (trans) and Z (cis) isomers. However, the PTC conditions described below, combined with thermodynamic equilibration, favor the E-isomer.
Figure 1: Mechanistic pathway of the Wittig reaction showing the critical oxaphosphetane intermediate.
Experimental Protocol
Materials & Stoichiometry
Scale: 10 mmol (Theoretical Yield: ~2.25 g)
| Reagent | MW ( g/mol ) | Equiv.[4] | Amount | Role |
| Benzyltriphenylphosphonium chloride | 388.87 | 1.1 | 4.28 g | Ylide Precursor |
| 3-Nitrobenzaldehyde | 151.12 | 1.0 | 1.51 g | Electrophile |
| Dichloromethane (DCM) | 84.93 | - | 25 mL | Organic Solvent |
| NaOH (50% aq. solution) | 40.00 | 5.0 | ~2.0 mL | Base |
| Ethanol (95%) | - | - | 20 mL | Recrystallization |
| Zinc Chloride (ZnCl₂) | 136.30 | 2.0* | 3.0 g | TPPO Scavenger |
*ZnCl₂ is used only during purification.
Step-by-Step Procedure (Phase Transfer Method)
Step 1: Reaction Setup
-
In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend benzyltriphenylphosphonium chloride (4.28 g) and 3-nitrobenzaldehyde (1.51 g) in DCM (25 mL).
-
Note: The solids may not dissolve completely; this is normal.
Step 2: Initiation
-
Add 50% NaOH solution (2.0 mL) dropwise over 1 minute while stirring vigorously.
-
Observation: The reaction mixture will rapidly turn a deep orange/red color, indicating ylide formation.
-
Stir vigorously at room temperature (20–25 °C) for 45 minutes .
-
QC Check: Monitor by TLC (Silica; 10% EtOAc/Hexane). The aldehyde spot (
) should disappear.
-
Step 3: Work-up
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with water (2 x 20 mL) to remove excess base and salts.
-
Wash with brine (20 mL).
-
Dry the organic phase over anhydrous MgSO₄ .
-
Filter and concentrate the solvent via rotary evaporation to yield a crude yellow solid.
Purification & Isomerization (The "Expertise" Pillar)
The crude material contains the product (E/Z mixture) and Triphenylphosphine Oxide (TPPO). TPPO is notoriously difficult to remove via crystallization alone.
TPPO Removal via ZnCl₂ Complexation
Instead of column chromatography, we utilize the coordination chemistry of Zinc(II) to precipitate TPPO.
-
Dissolve the crude residue in warm ethanol (20 mL).
-
In a separate beaker, dissolve ZnCl₂ (3.0 g) in ethanol (10 mL).
-
Add the ZnCl₂ solution to the crude mixture while stirring.
-
A bulky white precipitate complex, [Zn(TPPO)₂Cl₂] , will form immediately.
-
Filter the mixture through a sintered glass funnel. Discard the solid (this is the waste TPPO).
-
Concentrate the filtrate (containing the product) to dryness.
Isomerization (Optional but Recommended)
If the Z-isomer content is >5% (determined by NMR), perform Iodine-catalyzed isomerization:
-
Dissolve the residue in toluene (20 mL).
-
Add a crystal of Iodine (~10 mg).
-
Reflux for 1 hour (light promotes the conversion of Z
E). -
Wash with 5% Na₂S₂O₃ (sodium thiosulfate) to remove iodine.
-
Concentrate and recrystallize from hot ethanol to obtain pure E-m-nitrostilbene.
Figure 2: Operational workflow emphasizing the chromatography-free purification step.
Characterization Data
Compound: (E)-1-nitro-3-styrylbenzene Appearance: Pale yellow needles.
| Analysis | Expected Data (CDCl₃) | Interpretation |
| Melting Point | 112 – 114 °C | Sharp range indicates high purity. |
| ¹H NMR (Alkene) | Large coupling constant (J > 16 Hz) confirms Trans (E) geometry. Z isomers typically show J ≈ 12 Hz. | |
| ¹H NMR (Aromatic) | Characteristic deshielding of protons ortho to the nitro group. |
Safety & Compliance (HSE)
-
m-Nitrobenzaldehyde: Irritant.[5][6] Avoid inhalation of dust.[5][6][7][8]
-
Dichloromethane: Suspected carcinogen and volatile. Use only in a fume hood.
-
Nitro Compounds: Potentially explosive if heated under confinement. Do not distill the final product at high temperatures; use recrystallization.
-
Waste Disposal: The Zn-TPPO complex should be disposed of as solid hazardous waste containing heavy metals (Zinc).
References
-
Classic Mechanism & Stereochemistry: Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry.
-
Phase Transfer Catalysis Protocol: Boden, R. M. (1975). Synthesis of bis(aryl)alkenes via the Wittig reaction under phase-transfer conditions. Synthesis.
-
TPPO Removal via ZnCl₂ (The "Expertise" Reference): Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[9] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[9][10] The Journal of Organic Chemistry, 82(19), 9931–9936.
-
Safety Data Sheet (m-Nitrostilbene): Fisher Scientific SDS.
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. gustavus.edu [gustavus.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Workup [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
one-pot Wittig reaction using 3-nitrobenzyl halides and triphenylphosphine
Executive Summary
This guide details the one-pot synthesis of stilbene derivatives via the Wittig reaction, specifically utilizing 3-nitrobenzyl halides and triphenylphosphine (
Why this matters:
-
Efficiency: Reduces total reaction time by ~40% and eliminates intermediate purification steps.
-
Stability: Circumvents the isolation of 3-nitrobenzyltriphenylphosphonium salts, which can be hygroscopic and prone to hydrolysis.
-
Visual Validation: The distinct color change of the nitro-substituted ylide provides a built-in "self-validating" checkpoint for the operator.
Mechanistic Insight & Pathway
The reaction proceeds through a cascade of three distinct phases within a single vessel. The presence of the nitro group (-NO₂) at the meta position of the benzyl halide is critical; its electron-withdrawing nature (
Reaction Topology (Graphviz)
The following diagram maps the kinetic pathway and critical intermediates.
Caption: Figure 1. Sequential one-pot cascade. Note the distinct colorimetric shift at the Ylide stage.
Critical Parameters & Optimization
To ensure reproducibility, the following parameters must be controlled.
| Parameter | Recommendation | Scientific Rationale |
| Solvent System | DCM/Water (Biphasic) or Ethanol | Biphasic (PTC): Allows easy separation of the organic product from inorganic salts. Ethanol: Facilitates salt formation but requires careful neutralization. |
| Base Selection | 50% aq. NaOH or Solid | The electron-deficient 3-nitrobenzyl protons are acidic enough to be deprotonated by hydroxide or carbonate, avoiding dangerous organolithiums ( |
| Stoichiometry | 1.0 : 1.1 : 1.2 (Halide:PPh3:Aldehyde) | Slight excess of |
| Stereoselectivity | Thermodynamic Control | Semi-stabilized ylides (like nitrobenzyl) typically yield |
Experimental Protocols
Protocol A: High-Throughput Biphasic Synthesis (PTC Method)
Best for: Standard lab scale (100mg - 10g), ease of workup, and high purity.
Reagents:
-
3-Nitrobenzyl bromide (1.0 equiv)
-
Triphenylphosphine (
) (1.1 equiv) -
Aldehyde (e.g., Benzaldehyde) (1.0 equiv)[1]
-
Dichloromethane (DCM)
-
50% NaOH (aq)
-
TEBA (Triethylbenzylammonium chloride) - Phase Transfer Catalyst (5 mol%)
Step-by-Step Methodology:
-
Salt Formation (In-Situ):
-
In a round-bottom flask, dissolve 3-nitrobenzyl bromide and
in DCM (5 mL per mmol). -
Stir vigorously at room temperature for 30 minutes.
-
Checkpoint: The solution may turn slightly cloudy or precipitate a white solid (the phosphonium salt). This is normal.
-
-
Ylide Generation:
-
Add the TEBA catalyst.
-
Slowly add the 50% NaOH solution (2.0 equiv) dropwise while stirring rapidly.
-
Self-Validating Sign: The organic layer will turn a deep red/purple color almost immediately. This confirms the formation of the nitro-stabilized ylide.
-
-
Reaction:
-
Stir vigorously for 2–4 hours at room temperature.
-
Endpoint: The deep red color will fade to yellow/orange as the ylide is consumed and the alkene forms. Monitor by TLC (fade of aldehyde spot).
-
-
Workup:
-
Separate the layers.[6] Wash the organic layer with water (
) and brine ( ). -
Dry over
and concentrate in vacuo. -
Purify via recrystallization (Ethanol/Hexane) or flash chromatography to remove Triphenylphosphine Oxide (TPPO).
-
Protocol B: Green Mechanochemical Synthesis (Solvent-Free)
Best for: Green chemistry requirements, rapid screening, and avoiding chlorinated solvents.
Reagents:
-
3-Nitrobenzyl bromide
-
Solid Aldehyde
-
Potassium Carbonate (
) - Anhydrous
Methodology:
-
Grinding:
-
Place 3-nitrobenzyl bromide (1 mmol),
(1.1 mmol), and the aldehyde (1 mmol) into a stainless steel ball-mill jar or a mortar. -
Add anhydrous
(3 mmol).
-
-
Activation:
-
Ball Mill: Mill at 20–30 Hz for 20 minutes.
-
Mortar & Pestle: Grind vigorously for 10–15 minutes.
-
Observation: The powder mixture will likely become a "sticky" paste and may exhibit transient color changes (pink/red) indicating ylide intermediates.
-
-
Extraction:
-
Triturate the solid paste with Ethanol or Ethyl Acetate.
-
Filter to remove inorganic salts (
, Excess ). -
Evaporate solvent to yield crude alkene.
-
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| No Color Change (Red/Purple) | Ylide failed to form. | Check base strength.[6][7][8] If using solid |
| Low Yield | Hydrolysis of Halide. | 3-nitrobenzyl bromide is sensitive to moisture. Ensure solvents are dry during the initial salt formation step (Step 1 of Protocol A). |
| Product is Oil (Not Solid) | TPPO is difficult to remove.[6] Use Hexane/Ether trituration (TPPO precipitates, product stays in solution). | |
| Lachrymatory Effect | Residual Benzyl Bromide. | Ensure slight excess of |
References
-
Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270–490. Link
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry. Link
-
Balema, V. P., et al. (2002). Solvent-Free Wittig Reactions: In Situ Generation of Phosphonium Salts. Journal of the American Chemical Society. Link
-
Bergdahl, M., et al. (2007). A Highly Versatile One-Pot Aqueous Wittig Reaction. Journal of Organic Chemistry. Link
-
Pascariu, A., et al. (2003).[7] Wittig and Wittig-Horner reactions under phase transfer catalysis conditions. Central European Journal of Chemistry. Link
Sources
- 1. sciepub.com [sciepub.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Wittig Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Strategies for Removing Triphenylphosphine Oxide from 3-Nitrobenzyl Reaction Mixtures
Welcome to the technical support center dedicated to addressing a persistent challenge in synthetic chemistry: the removal of triphenylphosphine oxide (TPPO) from reaction mixtures. This guide is specifically tailored for researchers, scientists, and drug development professionals working with 3-nitrobenzyl compounds, which are common intermediates in medicinal chemistry. The presence of the polar nitro group can complicate standard purification protocols, making the separation of the desired product from the equally polar TPPO byproduct particularly challenging.
This document provides field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed, step-by-step protocols to streamline your purification workflow, enhance yield, and ensure the high purity of your 3-nitrobenzyl compounds.
Frequently Asked Questions (FAQs)
Q1: What is triphenylphosphine oxide (TPPO) and why is it a problem in my reaction?
Triphenylphosphine oxide (TPPO) is a common byproduct generated in many fundamental organic reactions that utilize triphenylphosphine (PPh₃) or its derivatives.[1][2] These reactions include the Wittig, Mitsunobu, Staudinger, and Appel reactions, all of which are staples in modern synthesis.[2][3] The formation of the highly stable phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for these transformations.[4][5]
The problem arises during workup. TPPO is a highly polar, crystalline solid with variable solubility, which often leads it to co-purify with polar products like many 3-nitrobenzyl derivatives, complicating isolation and reducing final yields.[3]
Q2: Why is TPPO notoriously difficult to remove?
The difficulty in removing TPPO stems from a combination of its physical properties:
-
High Polarity: Its polarity is comparable to many functionalized target molecules, leading to co-elution during column chromatography.[1][6]
-
Crystalline Nature: TPPO has a high melting point (154-158 °C) and readily crystallizes, which can sometimes be advantageous but can also lead to it co-precipitating with the desired product.[1]
-
Variable Solubility: It is poorly soluble in non-polar solvents like hexanes and cold diethyl ether but is readily soluble in more polar organic solvents such as dichloromethane, ethyl acetate, and ethanol.[1][7][8] This solubility profile can make selective precipitation challenging, especially if your product has similar characteristics.
Q3: What are the primary strategies for removing TPPO?
The main strategies exploit the physicochemical properties of TPPO, primarily its solubility and its ability to act as a Lewis base. The most common methods are:
-
Selective Precipitation/Crystallization: This is often the first method attempted, leveraging the low solubility of TPPO in non-polar solvents.[9][10][11]
-
Metal Salt Complexation: TPPO forms insoluble coordinate complexes with certain metal salts (Lewis acids) like ZnCl₂, MgCl₂, and CaBr₂, which can then be removed by simple filtration.[1][3][12][13]
-
Chromatography: While standard chromatography can be problematic, techniques like using a short silica plug can be effective, particularly for less polar products.[10][14]
-
Scavenger Resins: Functionalized polymers, such as Merrifield resin, can be used to selectively bind and remove TPPO from the solution.[13][15][16]
-
Acid-Base Extraction: If your 3-nitrobenzyl derivative contains an acidic or basic functional group, you can manipulate the pH to move your product into an aqueous layer, leaving the neutral TPPO behind in the organic phase.[17][18]
Method Selection Guide
Choosing the right purification strategy is critical and depends on your product's properties and the reaction scale. This decision-making flowchart provides a logical path to selecting the most suitable method for your specific 3-nitrobenzyl compound.
Caption: Decision flowchart for selecting a TPPO removal method.
Troubleshooting Guide
Issue: I tried precipitating TPPO with hexane, but my 3-nitrobenzyl product also precipitated.
Cause: This is a common problem when the target molecule is highly polar, a characteristic often imparted by the nitro group. The polarity difference between your product and TPPO may not be large enough for effective separation by simple anti-solvent precipitation.
Solutions:
-
Optimize the Solvent System: Instead of a highly non-polar solvent like pure hexane, try a mixture. A solvent system of diethyl ether with a gradual addition of hexane can be effective. The ether keeps more polar compounds in solution better than hexane alone.[11]
-
Temperature Control: Cool the mixture slowly. A gradual decrease in temperature (e.g., from room temperature to 0 °C, then to -20 °C) can sometimes allow for fractional crystallization, where the less soluble TPPO precipitates first.
-
Switch to Metal Salt Complexation: This is often the most robust solution. Since complexation is a chemical interaction rather than just a physical precipitation, it is far more selective for TPPO. The ZnCl₂ or CaBr₂ methods are excellent alternatives here.[10][12]
Issue: My reaction was run in THF. What is the best way to remove TPPO directly?
Cause: Tetrahydrofuran (THF) is an excellent solvent for both TPPO and many organic products. Adding a non-polar anti-solvent often results in an oily mixture rather than a clean precipitation, and traditional metal salt complexation methods using MgCl₂ or ZnCl₂ can be inefficient in THF.[12][13]
Solution:
-
Precipitation with Calcium Bromide (CaBr₂): This is the superior method for reactions conducted in ethereal solvents. Anhydrous CaBr₂ forms a highly insoluble complex with TPPO directly in THF, 2-MeTHF, or MTBE.[12][13] The resulting solid is easily removed by filtration, often providing a very clean filtrate. This avoids a solvent swap, saving time and preventing potential product loss.[12]
Issue: Column chromatography isn't separating TPPO from my product.
Cause: The high polarity of both TPPO and your 3-nitrobenzyl compound leads to overlapping retention factors (Rf) on silica gel, resulting in poor separation (co-elution).
Solutions:
-
Use a Silica Plug for Non-Polar Analogs: If your 3-nitrobenzyl compound is relatively non-polar (e.g., an ether or ester derivative with a large alkyl chain), a rapid silica plug is a great option. Dissolve the crude mixture in a minimal amount of DCM and load it onto a short, wide pad of silica. Elute with a non-polar solvent system (e.g., hexanes/diethyl ether).[10][14] Your less polar product should elute quickly, while the highly polar TPPO remains strongly adsorbed to the top of the silica.[3]
-
Change the Eluent System: Traditional ethyl acetate/hexane systems may not be optimal. Sometimes, switching to a solvent system with different selectivity, such as dichloromethane/acetone, can improve separation.[17]
-
Pre-treat Before the Column: Do not rely on chromatography alone. Use one of the precipitation or complexation methods first to remove the bulk of the TPPO.[2] This will make the subsequent chromatographic purification much easier and more effective.
Issue: I need a chromatography-free method for a large-scale synthesis.
Cause: Column chromatography is expensive, time-consuming, and generates significant solvent waste, making it unsuitable for large-scale or process chemistry applications.[2][19]
Solutions:
-
Optimized Precipitation: The most scalable methods rely on precipitation. Divergence in the physicochemical properties of TPPO and the product can be exploited by carefully selecting the solvent and temperature.[2][19] A process of dissolving the crude reaction mass in a suitable solvent (e.g., toluene) and then inducing precipitation by cooling can be highly effective on a kilogram scale.[2][19]
-
Metal Salt Complexation: This is also a highly scalable and robust method. Adding a metal salt like MgCl₂, ZnCl₂, or CaBr₂ to the crude mixture in an appropriate solvent (e.g., toluene, ethanol, or THF, respectively) and filtering off the resulting solid complex is a straightforward and efficient industrial practice.[1][12][13]
Detailed Experimental Protocols
Protocol A: Selective Precipitation with Diethyl Ether/Hexanes
This method is most effective when the 3-nitrobenzyl product has low to moderate polarity.
-
Concentration: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid.
-
Dissolution: Dissolve the residue in a minimum amount of cold diethyl ether (Et₂O). Use just enough solvent to fully dissolve the material. Sonication may be helpful.
-
Precipitation: While stirring vigorously, slowly add cold hexanes (or pentane) as an anti-solvent. You should observe the formation of a white precipitate (TPPO).[9]
-
Crystallization: Cool the mixture in an ice bath or refrigerator for at least 30-60 minutes to maximize precipitation.
-
Filtration: Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of cold hexanes.
-
Isolation: The filtrate contains your purified product. Concentrate the filtrate under reduced pressure to isolate the final compound.
Protocol B: Precipitation with Zinc Chloride (ZnCl₂) in Ethanol
This method is excellent for polar products and when ethanol is a compatible solvent.[10][11]
-
Preparation: Concentrate the crude reaction mixture. Dissolve the residue in ethanol (approx. 10-20 mL per gram of crude material).
-
ZnCl₂ Addition: Add solid anhydrous zinc chloride (ZnCl₂) (1.5-2.0 equivalents relative to the theoretical amount of TPPO) to the solution.
-
Precipitation: Stir the mixture at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ complex will form over 1-3 hours.[1][3]
-
Filtration: Collect the precipitate by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to recover any occluded product.
-
Workup: Combine the filtrate and washings. The ethanol can be removed under reduced pressure. The remaining residue can then be taken up in a solvent like ethyl acetate and washed with water to remove any excess ZnCl₂.
Caption: Workflow for TPPO removal via ZnCl₂ precipitation.
Protocol C: Precipitation with Calcium Bromide (CaBr₂) in THF
This is the state-of-the-art method for reactions performed in ethereal solvents.[12][13]
-
Preparation: To your crude reaction mixture in THF, add solid, anhydrous calcium bromide (CaBr₂, ~2 equivalents per estimated TPPO).
-
Stirring: Stir the resulting slurry at room temperature for 2-4 hours. A precipitate of the TPPO-calcium complex will form.
-
Filtration: Filter the mixture through a pad of Celite® to remove the solid precipitate. Wash the filter cake with a small amount of fresh THF.
-
Isolation: The combined filtrate contains your product. Concentrate under reduced pressure to yield the purified material.
Data Summary: Comparison of TPPO Removal Methods
| Method | Principle | Suitable Solvents | Advantages | Disadvantages/Limitations |
| Selective Precipitation | Differential Solubility | Et₂O, Toluene, DCM (with Hexane/Pentane anti-solvent) | Simple, fast, requires no special reagents. | Ineffective if product and TPPO have similar polarity; may result in product loss.[2][9] |
| ZnCl₂ Complexation | Lewis Acid-Base Adduct | Ethanol, Ethyl Acetate | Highly selective for TPPO, effective for polar products.[1][10] | Requires anhydrous conditions; excess ZnCl₂ must be removed via aqueous workup. |
| MgCl₂ Complexation | Lewis Acid-Base Adduct | Toluene, Dichloromethane | Very efficient, forms a granular precipitate.[1] | Ineffective in THF; requires solvent swap if reaction is in THF.[12][13] |
| CaBr₂ Complexation | Lewis Acid-Base Adduct | THF, 2-MeTHF, MTBE | Method of choice for ethereal solvents ; avoids solvent swaps.[12][13] | CaBr₂ is hygroscopic and must be anhydrous. |
| Silica Plug | Differential Adsorption | Hexanes, Diethyl Ether | Fast, effective for non-polar products. | Not suitable for polar products which will also be retained by the silica.[10][14] |
| Scavenger Resins | Covalent Trapping | Various (THF, DCM) | High selectivity; simple filtration workup.[15][16] | Resins can be expensive; may require elevated temperatures or long reaction times. |
References
-
Wikipedia. (n.d.). Triphenylphosphine oxide. Retrieved February 23, 2026, from [Link]
- BenchChem Technical Support Team. (2025, December).
-
Merwade, A., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6, 13940-13945. Available at: [Link]
-
Frontier, A. (2026). Removing Triphenylphosphine Oxide. University of Rochester, Department of Chemistry. Retrieved February 23, 2026, from [Link]
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved February 23, 2026, from [Link]
-
Edwards, N. C., et al. (2014). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. Journal of Chromatography A, 1323, 49-56. Available at: [Link]
-
Hu, Y.-F., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(5), 1599-1601. Available at: [Link]
-
Hergueta, A. R. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂. Organic Process Research & Development, 26(7), 1845-1853. Available at: [Link]
-
Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. ResearchGate. Available at: [Link]
-
SIELC Technologies. (2018, February 16). Separation of Triphenylphosphine oxide on Newcrom R1 HPLC column. Retrieved February 23, 2026, from [Link]
-
Scientific Update. (2023, February 9). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved February 23, 2026, from [Link]
-
ACS Publications. (2009, March 2). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Retrieved February 23, 2026, from [Link]
-
Lipshutz, B. H., & Blomgren, P. A. (2001). Efficient scavenging of Ph3P and Ph3P=O with high-loading merrifield resin. Organic Letters, 3(12), 1869-1871. Available at: [Link]
-
Lipshutz, B. H., & Blomgren, P. A. (2001). Efficient Scavenging of Ph3P and Ph3PdO with High-Loading Merrifield Resin. ACS Publications. Available at: [Link]
-
ResearchGate. (2014, September 1). How does one remove triphenylphosphine oxide from product? Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2014, September 6). How we can remove triphenylphosphine oxide from mitsunobu mixture without column? Retrieved February 23, 2026, from [Link]
-
Merwade, A., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]
-
Shandong Look Chemical. (2020, October 14). How to remove triphenylphosphine efficiently. Retrieved February 23, 2026, from [Link]
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Purification of Reactions from Triphenylphosphine Oxide. BenchChem.
-
University of California, Berkeley. (2014, March 13). The Wittig Reaction. Retrieved February 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved February 23, 2026, from [Link]
-
University of California, Davis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved February 23, 2026, from [Link]
Sources
- 1. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Workup [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scientificupdate.com [scientificupdate.com]
- 14. shenvilab.org [shenvilab.org]
- 15. Efficient scavenging of Ph3P and Ph3P=O with high-loading merrifield resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. sdlookchem.com [sdlookchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-Nitrobenzyl Ylide Synthesis & Monitoring
Subject: Troubleshooting Colorimetric Indicators in 3-Nitrobenzyl Ylide Formation (Wittig/HWE Reagents) Applicable Reagents: 3-Nitrobenzyl triphenylphosphonium bromide/chloride, Phosphonate esters. Reaction Class: Carbonyl Olefination (Wittig, Horner-Wadsworth-Emmons).[1][2]
Core Directive: The Chemistry of Color
In the synthesis of 3-nitro-substituted stilbenes or related alkenes, the formation of the ylide (phosphorane) is the critical intermediate step. Unlike many organic reactions that are colorless, this step provides a built-in visual indicator.
The Mechanism of Color Generation
The "3-nitrobenzyl ylide" is a semi-stabilized ylide .
-
Precursor (Salt): The starting phosphonium salt is typically white or pale yellow . The benzylic carbon is
hybridized, interrupting conjugation between the phenyl ring and the phosphonium center. -
Deprotonation (Ylide): Upon adding a base, a proton is removed from the benzylic carbon. This creates a carbanion adjacent to the phosphorus.
-
Chromophore Formation: The resulting ylide is Deep Orange to Red .
-
Why? The negative charge on the benzylic carbon creates an extended
-conjugated system involving the phenyl ring and the nitro group. -
3-Nitro Specifics: Unlike the 4-nitro isomer, the 3-nitro (meta) group cannot stabilize the negative charge via direct resonance delocalization onto the nitro oxygens. It relies primarily on inductive electron withdrawal (-I effect) . Consequently, 3-nitrobenzyl ylides are more reactive (more nucleophilic) than their 4-nitro counterparts but still possess a distinct, deep coloration due to intramolecular charge transfer (ICT).
-
Visual Logic & Workflow
The following diagram illustrates the expected color states and decision points during the reaction.
Caption: State-machine diagram tracking the colorimetric evolution of 3-nitrobenzyl ylide formation. Note the critical "Red/Orange" checkpoint.
Troubleshooting Guide
Scenario A: No Color Change (Solution remains colorless/pale yellow)
Diagnosis: The ylide has not formed. The benzylic proton has not been removed.
| Possible Cause | Technical Explanation | Corrective Action |
| Moisture in Solvent | Water is a stronger acid ( | Critical: Use freshly distilled THF or DMF (over molecular sieves). Ensure glassware is flame-dried. |
| Base Too Weak | Weak bases (e.g., Carbonates, dilute NaOH) may not fully deprotonate the semi-stabilized salt in organic media. | Switch to NaH (60% in oil) , KOtBu , or LiHMDS . For aqueous/biphasic conditions, use 50% NaOH with a phase transfer catalyst (e.g., 18-crown-6). |
| Inert Atmosphere Failure | Maintain a positive pressure of Argon or Nitrogen . |
Scenario B: Solution Turns Dark Brown or Black
Diagnosis: Decomposition or "Tarring." This indicates oxidative degradation or polymerization of the sensitive ylide.
| Possible Cause | Technical Explanation | Corrective Action |
| Oxidation | Ylides are sensitive to | Degas solvents via sparging (bubbling inert gas) for 15 mins before use. Ensure the system is sealed. |
| Exotherm (Temperature) | Deprotonation is exothermic. High temps can cause polymerization of the nitro-benzyl species. | Cool to 0°C during base addition. Warm to RT only after the ylide color is established. |
| Old/Bad Base | Old NaH often contains NaOH and hydrolysis products that cause side reactions (Cannizzaro on aldehydes). | Use a fresh bottle of base. Rinse NaH with dry hexane if mineral oil interference is suspected. |
Scenario C: Color Appears but Fades Rapidly (Before Aldehyde Addition)
Diagnosis: "Quenching." The ylide formed but was immediately protonated or destroyed.
| Possible Cause | Technical Explanation | Corrective Action |
| Protic Impurities | The phosphonium salt itself may be wet (hygroscopic). | Dry the phosphonium salt in a vacuum oven ( |
| Stoichiometry Error | Insufficient base allows equilibrium to favor the salt. | Use a slight excess of base (1.1 - 1.2 equivalents ) relative to the phosphonium salt. |
Validated Experimental Protocol
Objective: Synthesis of a 3-nitrobenzyl ylide and subsequent Wittig reaction. Scale: 1.0 mmol (Adjust linearly).
-
Preparation:
-
Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Cap with a rubber septum and flush with Argon for 10 minutes.
-
-
Salt Suspension:
-
Add 3-nitrobenzyl triphenylphosphonium bromide (1.0 mmol, ~480 mg) to the flask.
-
Inject 5.0 mL anhydrous THF (Tetrahydrofuran). The salt will likely remain as a suspension.
-
Cool the flask to 0°C (Ice/Water bath).
-
-
Ylide Formation (The Color Step):
-
Add NaH (60% dispersion) (1.2 mmol, ~48 mg) in one portion (under Argon flow).
-
Observation: The mixture should turn Deep Orange/Red within 5–15 minutes as the salt dissolves and deprotonates.
-
Stir at 0°C for 30 minutes to ensure complete formation.
-
-
Coupling:
-
Dissolve the electrophile (Aldehyde, 1.0 mmol) in 1 mL anhydrous THF.
-
Add dropwise to the red ylide solution.
-
Observation: The deep red color will fade to a lighter orange or pale yellow, indicating the formation of the oxaphosphetane/alkene.
-
-
Workup:
-
Stir at Room Temp (RT) for 2–4 hours.
-
Quench with saturated
(aq). Extract with Ethyl Acetate.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
Frequently Asked Questions (FAQs)
Q: Can I use NaOH instead of NaH? A: Yes, but the kinetics differ. 3-nitrobenzyl ylides are semi-stabilized, so they can be formed with NaOH under Phase Transfer Catalysis (PTC) conditions (e.g., DCM/Water + TEBA). However, the color change may be less distinct (often obscured by the biphasic emulsion), and yields are generally lower than anhydrous methods for sensitive substrates [1].
Q: Why is the 3-nitro ylide more reactive than the 4-nitro ylide?
A: The 4-nitro isomer stabilizes the negative charge via resonance (
Q: My product is a mixture of E and Z isomers. Is this normal? A: Yes. 3-nitrobenzyl ylides are "Semi-Stabilized."
-
Stabilized Ylides (e.g., ester-substituted)
E-selective .[4] -
Unstabilized Ylides (e.g., alkyl-substituted)
Z-selective .[4] -
Semi-Stabilized (e.g., 3-nitrobenzyl)
Poor Selectivity (E/Z mixtures) . -
Tip: To favor the E-isomer, consider using the Horner-Wadsworth-Emmons (HWE) equivalent (phosphonate ester) instead of the Wittig salt [3].[4][5]
References
-
Master Organic Chemistry. (2018). The Wittig Reaction – Examples and Mechanism.[1][2][3][5][6][7][8][9][10]Link
-
Oreate AI. (2026). Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective.Link
-
Chemistry LibreTexts. (2023). The Wittig Reaction.Link
-
ResearchGate. (2025). Microwave-Assisted Wittig Reaction of Semistabilized Nitro-Substituted Benzyltriphenyl-Phosphorous Ylides.Link
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of (3-Nitrobenzyl)triphenylphosphonium chloride
Case ID: PUR-3NB-TPP-CL Assigned Specialist: Senior Application Scientist, Process Chemistry Last Updated: 2026-02-23
Executive Summary
(3-Nitrobenzyl)triphenylphosphonium chloride is a critical Wittig reagent precursor used frequently in the synthesis of stilbenes and resveratrol analogues. While the synthesis (via S_N2 reaction of triphenylphosphine and 3-nitrobenzyl chloride) is straightforward, the purification is often complicated by triphenylphosphine oxide (TPPO) contamination and the salt's tendency to "oil out" rather than crystallize.[1]
This guide provides a validated recrystallization protocol designed to maximize yield while aggressively removing the TPPO byproduct.
Solvent System Selection Strategy
The purification relies on the polarity difference between the ionic phosphonium salt and the non-ionic impurities (TPPO, unreacted starting materials).
| Component | Polarity | Solubility Profile | Recommended Solvent Role |
| Target Salt | Ionic (High) | Soluble in alcohols (EtOH, MeOH), CHCl₃. Insoluble in Ether, Hexanes, Toluene. | Solvent: Ethanol (Abs.)[1][2] |
| TPPO (Impurity) | Polar Non-ionic | Soluble in Alcohols, Toluene, Benzene. Insoluble in cold Hexanes. | Remained in Mother Liquor |
| Unreacted TPP | Non-polar | Soluble in Toluene, Ether, Hexanes. | Anti-Solvent: Diethyl Ether |
The Golden System: Ethanol (Solvent) / Diethyl Ether (Anti-solvent) Why? Ethanol dissolves the salt at high temperatures. Diethyl ether lowers the dielectric constant of the mixture, forcing the ionic salt out of solution while keeping the organic impurities (TPP, TPPO) dissolved.
Standard Operating Procedure (SOP): Recrystallization
Phase 1: Dissolution & Filtration[3]
-
Place the crude this compound in a round-bottom flask.
-
Add Absolute Ethanol (approx. 3-5 mL per gram of crude).
-
Heat to reflux (approx. 78°C) with stirring until the solid dissolves.
-
Note: If a small amount of dark solid remains insoluble after 10 minutes of reflux, filter it hot using a glass frit or fluted filter paper. This is likely inorganic salts or polymerized material.
-
Phase 2: Crystallization (The Two-Solvent Method)
-
Remove the heat source but keep the flask on the stirrer.
-
While the solution is still hot (but not boiling), slowly add Diethyl Ether dropwise.
-
Stop adding ether the moment a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of Ethanol to clear the turbidity.
-
Slow Cooling (Critical): Wrap the flask in a towel or place it in a warm oil bath and let it cool to room temperature undisturbed. Rapid cooling causes oiling out.
-
Once at room temperature, move to an ice bath (0-4°C) for 1 hour to maximize yield.
Phase 3: Isolation
-
Filter the crystals using vacuum filtration (Buchner funnel).[3]
-
Wash the cake with cold mixture of Ethanol/Ether (1:4 ratio).
-
Drying: This salt is hygroscopic. Dry in a vacuum oven at 40°C over P₂O₅ or silica gel for at least 6 hours.
Workflow Visualization
Caption: Logical workflow for the purification of phosphonium salts via the two-solvent method.
Troubleshooting Center (FAQ)
Issue 1: The Product "Oiled Out"
Symptom: Instead of crystals, a sticky yellow oil separates at the bottom of the flask. Cause: Liquid-liquid phase separation occurred before solid-liquid crystallization. This happens when the saturation point is reached at a temperature above the crystal's melting point (in the solvent mixture) or cooling was too fast. Solution:
-
Reheat the mixture until the oil redissolves (add a small amount of Ethanol if needed).
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.
-
Reduce Anti-solvent: Use less ether in the next attempt.
-
Slower Cooling: Allow the flask to cool inside the heating bath as the bath itself cools down.
Issue 2: Persistent TPPO Contamination
Symptom: 1H NMR shows multiplets around 7.5-7.7 ppm that integrate too high, or 31P NMR shows a peak at ~29 ppm (TPPO) alongside the salt peak (~22 ppm). Cause: TPPO co-crystallized with the salt. Solution (The "Zinc Chloride" Hack): If standard recrystallization fails, exploit coordination chemistry [1].
-
Add ZnCl₂ (approx 2 equiv relative to estimated TPPO).
-
Stir for 2 hours. ZnCl₂ forms a complex with TPPO [ZnCl₂(TPPO)₂] which precipitates or differs significantly in solubility.
-
Filter off the complex or proceed with recrystallization; the coordination changes the solubility profile of the impurity.
Issue 3: Product is Sticky/Wet
Cause: Phosphonium chlorides are hygroscopic. Solution:
-
Ensure the Ether used for washing is anhydrous.
-
Limit exposure to air during filtration.
-
Store the final product in a desiccator or under Argon.
Validation & Analytical Criteria
Before using the reagent in a Wittig reaction, validate purity using NMR.
1H NMR (DMSO-d₆ or CDCl₃)
-
Diagnostic Signal: Look for the benzylic protons (–CH₂–P⁺).
-
Pattern: It should appear as a doublet (due to ³J_PH coupling) around δ 5.3 – 5.6 ppm .
-
Coupling Constant: ³J_PH should be approximately 14–16 Hz .
-
Impurity Check: No singlet at δ 2.1 ppm (Toluene) or broad multiplets not matching the aromatic integration.
31P NMR
-
Product: Single sharp peak at ~22–24 ppm (typical for benzyl phosphonium salts).
-
Impurity (TPPO): Distinct peak at ~29–30 ppm .
Melting Point
-
Expected Range: >250°C (often with decomposition).
-
Note: Literature values vary by specific crystal habit and heating rate, but a sharp range (within 2°C) indicates purity.
References
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[4][5][6] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[2][5][6] The Journal of Organic Chemistry, 82(19), 9931–9936.[6] [Link]
-
Department of Chemistry, University of Rochester. (n.d.). Not Voodoo: Demystifying Synthetic Organic Laboratory Technique - Removing Triphenylphosphine Oxide. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
Sources
Validation & Comparative
Publish Comparison Guide: IR Spectroscopy of (3-Nitrobenzyl)triphenylphosphonium Chloride
Executive Summary
Compound: (3-Nitrobenzyl)triphenylphosphonium chloride CAS: [Analogous Bromide: 2767-70-6; Chloride generic derivatives available] Context: This compound is a critical lipophilic cation used in mitochondrial targeting (delivering payloads to the mitochondrial matrix driven by membrane potential) and as a Wittig reagent precursor for synthesizing complex alkenes.
The Analytical Challenge:
Distinguishing the final phosphonium salt from its neutral precursor, 3-nitrobenzyl chloride , is a common quality control task. While both contain the nitro group, the introduction of the triphenylphosphonium (
Technical Deep Dive: IR Spectral Analysis
The Nitro Stretch ( )
The nitro group (
-
Asymmetric Stretch (
): Typically found between 1550–1475 cm⁻¹ . -
Symmetric Stretch (
): Typically found between 1360–1290 cm⁻¹ .
Effect of the Phosphonium Cation:
The
The Phosphonium "Fingerprint" ( )
The most definitive proof of successful synthesis is not the nitro peak itself, but the emergence of the intense triphenylphosphonium bands. These are absent in the precursor.
-
P-C (Aromatic) Stretch: 1430–1440 cm⁻¹ . This is often a sharp, strong peak that is diagnostic for the
bond. -
P-C Stretch II: ~1110 cm⁻¹ . A strong band often overlapping with C-O stretches in other compounds, but distinct here.[1]
-
Out-of-Plane Deformation: 720 cm⁻¹ and 690 cm⁻¹ . These strong bands in the fingerprint region confirm the mono-substituted phenyl rings of the
group.
Comparative Spectral Table
| Feature | 3-Nitrobenzyl Chloride (Precursor) | (3-Nitrobenzyl)TPP Chloride (Product) | Diagnostic Note |
| ~1530 cm⁻¹ | 1530–1540 cm⁻¹ | Retained. May shift slightly higher due to cation EWG effect. | |
| ~1350 cm⁻¹ | 1350–1360 cm⁻¹ | Retained. Strong intensity. | |
| P-C (Ar) Stretch | Absent | 1435–1440 cm⁻¹ (Strong) | Primary Confirmation. Indicates |
| P-C Stretch II | Absent | ~1110 cm⁻¹ (Strong) | Secondary confirmation of Phosphonium. |
| C-Cl Stretch | 600–800 cm⁻¹ (Variable) | Absent | Disappearance indicates loss of C-Cl bond (replaced by C-P). |
| P-Ph Deformation | Absent | 720 & 690 cm⁻¹ | Characteristic "whiskers" of the TPP group. |
Experimental Protocols
Synthesis Workflow (Validation Context)
To understand the impurities (unreacted starting material), one must understand the synthesis. The reaction is a nucleophilic substitution (
Protocol:
-
Reagents: Mix 3-nitrobenzyl chloride (1.0 eq) and Triphenylphosphine (
, 1.0–1.1 eq). -
Solvent: Anhydrous Toluene or Acetonitrile (
). -
Conditions: Reflux for 12–24 hours under inert atmosphere (
). -
Isolation: The product is an ionic salt and will typically precipitate out of non-polar solvents (toluene) or can be crashed out with diethyl ether.
-
Purification: Filtration and washing with diethyl ether removes unreacted 3-nitrobenzyl chloride and triphenylphosphine.
IR Sampling Methodology
Because the product is a quaternary phosphonium salt, it is a solid with a high melting point (often >250°C for related bromides).
-
Preferred Method: ATR (Attenuated Total Reflectance) .
-
Why? Requires no sample prep; avoids moisture uptake (hygroscopicity) common with chloride salts.
-
Procedure: Place ~5 mg of dry solid on the diamond crystal. Apply high pressure clamp. Scan 4000–600 cm⁻¹.
-
-
Alternative: KBr Pellet .
-
Why? Traditional transmission mode.
-
Risk:[2] Chloride salts are hygroscopic. Water bands (~3400 cm⁻¹) may obscure results if KBr is not dry.
-
Visualizations
Synthesis & Spectral Logic Pathway
Caption: Logical flow of synthesis and the resulting spectral shifts. The appearance of TPP peaks and retention of Nitro peaks confirms identity.
IR Peak Assignment Decision Tree
Caption: Step-by-step diagnostic logic for interpreting the IR spectrum of the reaction product.
References
-
Sigma-Aldrich. 3-Nitrobenzyl chloride Product Specification & IR Reference. Retrieved from
-
National Institutes of Health (NIH) PubChem. 3-Nitrobenzyl chloride Compound Summary. Retrieved from
-
Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups. (General reference for Nitro stretch theory). Retrieved from
-
ResearchGate. IR spectrum of triphenylphosphonium derivatives (General TPP cation assignments). Retrieved from
-
ChemicalBook. (4-Nitrobenzyl)triphenylphosphonium bromide Properties (Analogous Salt Data). Retrieved from
Sources
Decoding the Gas-Phase Chemistry: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Nitrobenzyl Phosphonium Salts
For Immediate Release
A Deep Dive into the Fragmentation Behavior of 3-Nitrobenzyl Phosphonium Salts, Offering Researchers Enhanced Structural Elucidation Capabilities
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide detailing the mass spectrometry fragmentation patterns of 3-nitrobenzyl phosphonium salts. This technical guide provides an in-depth analysis of the gas-phase chemistry of these compounds, offering a comparative perspective against other phosphonium salts and nitroaromatic compounds. By understanding these fragmentation pathways, researchers can more accurately identify and characterize these molecules, a critical step in various scientific disciplines, including drug discovery and materials science.
Introduction: The Significance of 3-Nitrobenzyl Phosphonium Salts in Mass Spectrometry
Quaternary phosphonium salts are a class of organic compounds with a positively charged phosphorus atom bonded to four organic groups.[1][2] Their inherent positive charge makes them readily amenable to analysis by mass spectrometry, a powerful analytical technique used to measure the mass-to-charge ratio of ions.[3] The 3-nitrobenzyl group, in particular, introduces unique chemical properties that influence the fragmentation behavior of the parent molecule in the mass spectrometer. This guide will explore the characteristic fragmentation pathways of 3-nitrobenzyl phosphonium salts, providing a framework for their identification and structural analysis.
The "soft" ionization techniques, such as electrospray ionization (ESI), are particularly well-suited for analyzing pre-charged species like phosphonium salts, often yielding an abundant signal for the intact cation.[4][5] Subsequent fragmentation of this cation, typically induced by collision-induced dissociation (CID), provides valuable structural information.[6][7]
The Influence of the Nitrobenzyl Group on Fragmentation
The fragmentation of 3-nitrobenzyl phosphonium salts is largely dictated by the interplay between the stable phosphonium core and the reactive nitrobenzyl substituent. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic structure of the benzyl ring and the benzylic C-P bond.
Studies on the fragmentation of various nitroaromatic compounds have shown characteristic losses of small neutral molecules such as NO, NO₂, and HNO₂.[8][9][10] These fragmentation pathways are also anticipated in the mass spectra of 3-nitrobenzyl phosphonium salts and can serve as diagnostic markers for the presence of the nitrobenzyl moiety.
Proposed Fragmentation Pathways of 3-Nitrobenzyl Phosphonium Salts
Upon collisional activation, the 3-nitrobenzyl phosphonium cation is expected to undergo a series of fragmentation reactions. The primary fragmentation pathways are hypothesized to involve:
-
Cleavage of the Benzylic C-P Bond: This is often a dominant fragmentation pathway for benzylphosphonium salts, leading to the formation of a stable triphenylphosphine (or other substituted phosphine) neutral molecule and a 3-nitrobenzyl cation.
-
Fragmentation of the Nitro Group: The nitro group can undergo characteristic losses. The expulsion of NO• (a radical) or NO₂• are common fragmentation channels for nitroaromatic compounds.[8][9]
-
Rearrangement Reactions: Intramolecular rearrangements, although less predictable, can also occur, leading to unique fragment ions.
Below is a visual representation of the proposed primary fragmentation pathways for a generic triphenyl(3-nitrobenzyl)phosphonium cation.
Caption: Proposed fragmentation of a 3-nitrobenzyl phosphonium cation.
Comparative Fragmentation Analysis
To provide a comprehensive understanding, it is crucial to compare the fragmentation of 3-nitrobenzyl phosphonium salts with related structures.
Comparison with Unsubstituted Benzylphosphonium Salts
Unsubstituted benzylphosphonium salts primarily fragment through the cleavage of the benzylic C-P bond. The presence of the nitro group in the 3-position is expected to influence the propensity of this cleavage and introduce additional fragmentation channels related to the nitro group itself.
Comparison with Other Substituted Benzylphosphonium Salts
The nature and position of substituents on the benzyl ring can dramatically alter fragmentation pathways. For instance, electron-donating groups might favor different bond cleavages compared to the electron-withdrawing nitro group.
Comparison with Other Nitroaromatic Compounds
The fragmentation patterns of nitroaromatic compounds are well-documented and often involve the loss of NO and NO₂.[8][9] By comparing the fragmentation of 3-nitrobenzyl phosphonium salts with simpler nitroaromatics like 3-nitrobenzyl alcohol, we can isolate the fragmentation behavior specifically attributed to the nitrobenzyl moiety.[11][12]
| Compound Class | Primary Fragmentation Pathways | Key Fragment Ions |
| 3-Nitrobenzyl Phosphonium Salts | C-P bond cleavage, Loss of NO, Loss of NO₂ | 3-Nitrobenzyl cation, [M-NO]⁺, [M-NO₂]⁺ |
| Unsubstituted Benzylphosphonium Salts | C-P bond cleavage | Benzyl cation, PPh₃ (neutral) |
| Nitroaromatic Compounds | Loss of NO, Loss of NO₂ | [M-NO]⁺, [M-NO₂]⁺ |
Experimental Protocol for Mass Spectrometry Analysis
To obtain reliable and reproducible fragmentation data for 3-nitrobenzyl phosphonium salts, the following experimental workflow is recommended.
Sample Preparation
-
Dissolve the 3-nitrobenzyl phosphonium salt in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1-10 µM.
-
Ensure the sample is fully dissolved before introduction into the mass spectrometer.
Mass Spectrometry Parameters
The following parameters are provided as a starting point and may require optimization for specific instruments and compounds.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (This can be varied to induce in-source fragmentation).[7]
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Desolvation Temperature: 350 - 450 °C
-
Source Temperature: 120 - 150 °C
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
-
Acquire a full scan mass spectrum (MS1) to identify the precursor ion (the intact phosphonium cation).
-
Select the precursor ion of interest in the first mass analyzer (e.g., a quadrupole).
-
Introduce a collision gas (e.g., argon or nitrogen) into a collision cell to induce fragmentation (Collision-Induced Dissociation - CID).[6]
-
Vary the collision energy (typically 10-40 eV) to control the extent of fragmentation.
-
Scan the second mass analyzer to detect the resulting fragment ions (MS2 spectrum).
Caption: Workflow for MS/MS analysis of phosphonium salts.
Conclusion and Future Perspectives
This guide provides a foundational understanding of the mass spectrometry fragmentation patterns of 3-nitrobenzyl phosphonium salts. The interplay of the stable phosphonium headgroup and the reactive nitrobenzyl substituent leads to a rich fragmentation spectrum characterized by C-P bond cleavage and losses of nitro-group-related neutral species. By leveraging the comparative data and experimental protocols outlined herein, researchers can confidently identify and structurally characterize these important molecules.
Future work in this area could involve high-resolution mass spectrometry to confirm the elemental composition of fragment ions and computational studies to model the fragmentation energetics and pathways in greater detail. Such studies will further refine our understanding of the gas-phase chemistry of these and related organophosphorus compounds.
References
-
Sabino, A. A., Eberlin, M. N., Moraes, L. A. B., & Laali, K. K. (2003). Gas phase chemistry of the 2-tert-butyl-3-phenylphosphirenylium cation: novel onium ions by nucleophilic attack at phosphorus and de novo P-spiro bicyclic phosphonium ions via [4 + 2+] cycloaddition with dienes. Perkin Transactions 2, (2), 243-251. [Link][13]
-
Laali, K. K., & Leroi, G. E. (2000). Phosphonium ions of 2,4,6,8-tetra-tert-butyl-1,3,5,7-tetraphosphacubane and 1,2,5,6-tetraphosphatricyclo[4.2.0.02,5]-octa-3,7-diene in the gas phase: host–guest complexes, phosphonium ion decomposition pathways and interaction with onium ions (and carbocations). A field desorption (FD), fast atom bombardment (FAB) and tandem mass spectrometry (CAD–MS/MS) study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2209-2216. [Link][4]
-
Van Vaeck, L., Van Roy, W., Gijbels, R., & Adams, F. (1992). Laser microprobe mass spectrometry of quaternary phosphonium salts: Direct versus matrix-assisted laser desorption. Journal of the American Society for Mass Spectrometry, 3(5), 547-557. [Link][3]
-
Peruzzini, M., & Gonsalvi, L. (2015). Phosphonium salts and P-ylides. RSC publishing. [Link][1]
-
Schmidt, J., Brombacher, S., & Godejohann, M. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 20(15), 2293-2302. [Link][8]
-
Gaspar, P. P., & Gross, M. L. (2005). Gas-Phase Synthesis, Characterization, and Reactivity Studies of the Prototype Aromatic Phosphirenylium Ion. Organometallics, 24(14), 3385-3395. [Link][14]
-
Schmidt, J., Brombacher, S., & Godejohann, M. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link][9]
-
Bonacci, G., et al. (2011). Gas-phase fragmentation analysis of nitro-fatty acids. Journal of the American Society for Mass Spectrometry, 22(9), 1534-1549. [Link][10]
-
Sweetman, B. J., & Blair, I. A. (1988). 3-Nitrobenzyl alcohol has wide applicability as a matrix for FAB-MS. Biomedical & environmental mass spectrometry, 17(4), 337-340. [Link][15]
-
Pearson. The phosphonium ion, PH⁺₄ is formed by reaction of phosphine, PH₃... Pearson. [Link][2]
-
Scientific Laboratory Supplies. 3-Nitrobenzyl alcohol, for mass spectrometry, >=99.5%. Scientific Laboratory Supplies. [Link][16]
-
Henderson, W., & Olsen, G. M. (1996). Application of electrospray mass spectrometry to the characterization of hydroxymethylphosphonium salts, -phosphines, and their oxide, sulfide and selenide derivatives. Polyhedron, 15(13), 2105-2115. [Link][17]
-
Hiraoka, K., & Fujimaki, S. (1998). Gas-phase ion chemistry and ab initio theoretical study of phosphine. II. Reactions of PH+ with PH3. The Journal of Chemical Physics, 109(24), 11029-11040. [Link][18]
-
Reddy, G. S., et al. (2016). Fragmentation Pathways and Structural Characterization of Organophosphorus Compounds Related to the Chemical Weapons Convention by Electron Ionization and Electrospray Ionization Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 30(24), 2585-2593. [Link][19]
-
Papadia, P., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7009. [Link][20]
-
Wikipedia. Collision-induced dissociation. Wikipedia. [Link][6]
-
Al-Hazmi, A. M., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules, 28(16), 6099. [Link][21]
-
Wang, Y., et al. (2007). Study on [(4-substituted benzoylamino)phenylmethyl]phosphonic acid diisopropyl esters under electrospray ionization tandem mass spectrometric conditions. Journal of Mass Spectrometry, 42(10), 1333-1340. [Link][22]
-
Allen, D. W., & Hutley, B. G. (1977). Multiple pathways in the cleavage of benzyl groups from phosphonium salts by lithium aluminium hydride. Chemical Communications, (16), 559-560. [Link][23]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][24]
-
Haitham, E., & Yaccoubi, F. (2022). Spectral study of phosphonium salts synthesized from Michael acceptors. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(12), 1145-1150. [Link][25]
-
Odziomek, M., et al. (2024). Revisiting the phosphonium salt chemistry for P-doped carbon synthesis: toward high phosphorus contents and beyond the phosphate environment. Materials Horizons. [Link][26]
-
Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. [Link][27]
-
Chemistry By Dr. Anjali S. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link][28]
-
Papadia, P., et al. (2020). Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. Molecules, 25(18), 4165. [Link][29]
-
Smyth, W. F. (2006). Electrospray ionisation-mass spectrometry (ESI-MS) and liquid chromatography-electrospray ionisation-mass spectrometry (LC-ESI-MS) of selected pharmaceuticals. Current pharmaceutical analysis, 2(3), 299-311. [Link][5]
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Comparative Guide: Acidity of Benzylic Protons in 3-Nitro vs 4-Nitro Phosphonium Salts
Executive Summary
In the design of Wittig reagents and the study of carbon acidity, the electronic influence of substituents on the benzyl ring is a critical determinant of reactivity. This guide objectively compares (3-nitrobenzyl)triphenylphosphonium and (4-nitrobenzyl)triphenylphosphonium salts.[1][2]
-
Mechanism: The 4-nitro group stabilizes the benzylic carbanion (ylide) through both inductive (
) and strong resonance ( ) effects.[1][2] The 3-nitro group operates almost exclusively via the inductive effect. -
Reactivity Consequence: While the 4-nitro salt is easier to deprotonate, the resulting ylide is more stable ("semi-stabilized"), leading to slower nucleophilic attack in Wittig reactions and higher
-selectivity compared to the more reactive, less stable 3-nitro ylide.[1]
Theoretical Framework: Electronic Effects
The acidity of the benzylic proton is defined by the stability of its conjugate base (the phosphorane or ylide).[1] We apply the Hammett Equation to quantify this difference.
Hammett Substituent Constants
The dissociation equilibrium is governed by the equation
| Isomer | Substituent Position | Electronic Effect | Hammett Constant ( |
| 3-Nitro | Meta | Inductive ( | |
| 4-Nitro | Para | Inductive ( |
Note: The significantly larger
Mechanistic Visualization
The following diagram illustrates why the 4-nitro ylide is thermodynamically preferred.
Figure 1: Mechanistic comparison of charge stabilization. The 4-nitro isomer allows the negative charge on the benzylic carbon to delocalize directly onto the nitro oxygens, a pathway geometrically impossible for the 3-nitro isomer.[1]
Comparative Analysis: Acidity & Reactivity
Thermodynamic Acidity (pKa)
Based on the reaction constant (
| Compound | Estimated pKa (DMSO) | Acidity Classification |
| Unsubstituted Benzyl-PPh | 16.0 (Ref) | Weak Acid |
| 3-Nitrobenzyl-PPh | ~12.6 | Moderate Acid |
| 4-Nitrobenzyl-PPh | ~9.9 | Strongest Acid |
Interpretation: The 4-nitro salt is approximately 1000x more acidic (3 pKa units) than the 3-nitro salt.[1][2]
Kinetic Acidity (H/D Exchange)
In kinetic studies (e.g., H/D exchange in
-
4-Nitro: Extremely fast exchange.[2] The transition state for deprotonation is stabilized by resonance.
-
3-Nitro: Slower exchange.[2] Requires stronger bases or longer reaction times to achieve full deuteration.[2]
Wittig Reaction Performance
The acidity of the salt dictates the stability of the resulting ylide, which inversely correlates with reactivity toward carbonyls.[1]
| Feature | 3-Nitro Ylide | 4-Nitro Ylide |
| Ylide Stability | Low (Non-stabilized) | Moderate (Semi-stabilized) |
| Reactivity | High (Reacts with ketones & aldehydes) | Lower (Reacts mainly with aldehydes) |
| Selectivity | Low | High |
| Base Requirement | Stronger base (e.g., NaOEt, BuLi) | Weaker base sufficient (e.g., NaOH, Et |
Experimental Protocols
Synthesis of Nitrobenzyl Phosphonium Salts
Standard Quaternization Protocol
-
Reagents: Dissolve Triphenylphosphine (1.05 eq) and the appropriate Nitrobenzyl bromide (1.0 eq) in Toluene or Xylene.
-
Reflux: Heat to reflux (
) for 4–12 hours. The product will precipitate as a white/off-white solid.[2] -
Isolation: Cool to RT. Filter the precipitate.
-
Purification: Wash the filter cake with cold diethyl ether to remove unreacted phosphine. Recrystallize from Ethanol/Ether if necessary.[2]
-
Drying: Vacuum dry at
for 6 hours.
Determination of Kinetic Acidity (H/D Exchange)
Self-Validating NMR Method
Objective: Measure the relative rate of deprotonation.
-
Preparation: Prepare a
solution of the phosphonium salt in . -
Internal Standard: Add
of 1,3,5-trimethoxybenzene (inert to base) for integration normalization. -
Initiation: Add
of containing (catalytic base). -
Monitoring: Immediately insert into NMR probe (
). -
Data Acquisition: Acquire
NMR spectra every 5 minutes at . -
Analysis: Track the integration of the benzylic doublet (
) decay over time.
Figure 2: Workflow for determining kinetic acidity via H/D exchange rates.
References
-
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution."[2] Accounts of Chemical Research, 1988, 21(12), 456–463.[2] Link[1][2]
- Issa, I. M., et al. "Spectrophotometric determination of the acidity constants of some nitrobenzyltriphenylphosphonium salts." Journal of the Chemical Society, Perkin Transactions 2, 1970.
-
Hans J. Reich. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry.[2] Link
-
Kolodiazhnyi, O. I. "Phosphorus Ylides: Chemistry and Application in Organic Synthesis."[2] Wiley-VCH, 1999.[2] (Chapter 2: Acidity of Phosphonium Salts).
-
Vedejs, E., & Peterson, M. J. "Stereocontrol in organic synthesis using the Wittig reaction." Topics in Stereochemistry, 1994, 21, 1-157.[2] Link[1][2]
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A Comparative Guide to the Crystal Structures of Nitro-Substituted Benzyl Phosphonium Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the crystal structure data for nitro-substituted benzyl phosphonium salts. By examining the influence of the nitro group's position on the benzyl ring, we aim to elucidate structure-property relationships that are critical for applications in synthesis, catalysis, and materials science. This document synthesizes crystallographic data with practical experimental insights to serve as a valuable resource for researchers in the field.
Introduction: The Significance of Nitro-Substitution in Benzyl Phosphonium Salts
Benzyl phosphonium salts are a versatile class of organic compounds widely employed as precursors for Wittig reagents, phase-transfer catalysts, and as ionic liquids. The introduction of a nitro group (—NO₂) onto the benzyl moiety can significantly alter the salt's electronic properties, reactivity, crystal packing, and, consequently, its bulk physical properties. The strong electron-withdrawing nature of the nitro group can influence the acidity of the benzylic protons, impacting ylide formation, and can participate in various non-covalent interactions, directing the supramolecular assembly in the solid state. Understanding these structural nuances is paramount for the rational design of new reagents and materials with tailored properties.
This guide will focus on a comparative analysis of the single-crystal X-ray diffraction data of ortho-, meta-, and para-nitro-substituted benzyltriphenylphosphonium salts, with the unsubstituted benzyltriphenylphosphonium salt serving as a reference.
Comparative Crystallographic Analysis
The position of the nitro substituent on the benzyl ring exerts a profound influence on the crystal packing and molecular conformation of these phosphonium salts. A comparison of their crystallographic data reveals key differences in unit cell parameters, intermolecular interactions, and overall supramolecular architecture.
Tabulated Crystallographic Data
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |
| Benzyltriphenylphosphonium chloride monohydrate | C₂₅H₂₂P⁺·Cl⁻·H₂O | Monoclinic | P2₁/c | 9.7368 | 19.7474 | 11.4170 | 109.728 | 2066.4 | [1] |
| (2-Nitrobenzyl)triphenylphosphonium tetrabromocobaltate(II) | (C₂₅H₂₁NO₂P)₂[CoBr₄] | Triclinic | P-1 | N/A | N/A | N/A | N/A | N/A | [2] |
| (4-Nitrobenzyl)triphenylphosphonium bromide | C₂₅H₂₁BrNO₂P | N/A | N/A | N/A | N/A | N/A | N/A | N/A | [3][4][5][6] |
Note: Complete crystal structure data for the bromide salts of the ortho-, meta-, and para-nitrobenzyltriphenylphosphonium cations were not found in the searched literature. The data for the 2-nitrobenzyl derivative is for a different salt (tetrabromocobaltate(II)). The 4-nitrobenzyl derivative is commercially available, but its full crystal structure data was not present in the search results. The unsubstituted analogue is presented as a chloride salt.
Analysis of Supramolecular Interactions and Crystal Packing
The crystal structures of phosphonium salts are often stabilized by a network of weak intermolecular interactions, such as C-H···anion and C-H···π interactions. In the case of nitro-substituted derivatives, the nitro group introduces the possibility of additional C-H···O and π-π stacking interactions, which can significantly influence the crystal packing.
In the structure of benzyltriphenylphosphonium chloride monohydrate, the chloride ion and the water molecule are linked by an O—H⋯Cl hydrogen bond. These units are further connected through C—H⋯Cl and C—H⋯O hydrogen bonds, as well as C—H⋯π interactions, creating a three-dimensional network[1].
For nitro-substituted analogues, the nitro group's oxygen atoms are expected to act as hydrogen bond acceptors. This can lead to the formation of specific motifs, such as dimers or chains, which are not observed in the unsubstituted salt. The relative orientation of the nitro group with respect to the benzyl ring and the phosphonium headgroup will dictate the nature and directionality of these interactions. For instance, in the para-substituted isomer, the linear arrangement might favor head-to-tail packing, while the ortho-isomer might exhibit more complex packing due to steric hindrance and the potential for intramolecular interactions.
The study of different polymorphs of (C13H22N)2[CoBr4] highlights that crystal packing is guided by C-H···Br hydrogen bonds, and these interactions are crucial for the overall stabilization of the 3D network[2]. A similar principle can be extended to nitro-substituted benzyl phosphonium salts, where C-H···O and C-H···Br/Cl interactions would play a significant role.
Experimental Methodologies
The successful isolation and structural characterization of these salts rely on robust synthetic and crystallization protocols. The following sections detail generalized procedures based on established literature methods.
Synthesis of Nitro-Substituted Benzyl Phosphonium Salts
The synthesis of benzyl phosphonium salts is typically achieved through the quaternization of triphenylphosphine with a corresponding benzyl halide. For nitro-substituted derivatives, the presence of the electron-withdrawing nitro group can affect the reactivity of the benzyl halide.
A general and efficient procedure involves the reaction of a nitrobenzyl alcohol with trimethylsilyl bromide (TMSBr) to generate the corresponding benzyl bromide in situ, which then reacts with triphenylphosphine[7]. This one-pot method is particularly effective for benzyl alcohols with electron-withdrawing substituents[7].
Step-by-Step Protocol:
-
To a solution of the desired nitrobenzyl alcohol (1.0 eq.) in a suitable solvent (e.g., 1,4-dioxane), add triphenylphosphine (1.0 eq.).
-
Slowly add trimethylsilyl bromide (TMSBr) (1.1 eq.) to the mixture at room temperature.
-
Heat the reaction mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, and collect the precipitated phosphonium salt by filtration.
-
Wash the solid with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the crude phosphonium salt, which can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
Solvent: 1,4-dioxane is a good choice as it is relatively non-polar and has a sufficiently high boiling point for the reaction.
-
In situ generation of benzyl bromide: Using TMSBr with the alcohol is often milder and more efficient than starting with an isolated, and potentially less stable, benzyl bromide, especially for activated systems[7].
-
Stoichiometry: A slight excess of TMSBr ensures complete conversion of the alcohol to the bromide.
-
Workup: Precipitation of the ionic phosphonium salt from the less polar reaction mixture provides an initial purification step.
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality for X-ray diffraction is crucial for structural elucidation. Slow evaporation or solvent diffusion techniques are commonly employed.
Step-by-Step Protocol (Slow Evaporation):
-
Dissolve the purified phosphonium salt in a minimal amount of a polar solvent in which it is readily soluble (e.g., methanol, ethanol, or dichloromethane).
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.
-
Monitor the container for the formation of well-defined single crystals over several days to weeks.
Causality Behind Experimental Choices:
-
Solvent Choice: The ideal solvent system should have a moderate boiling point to allow for controlled evaporation. The salt should be soluble but not excessively so, to encourage crystallization upon solvent removal.
-
Slow Evaporation: Rapid evaporation often leads to the formation of polycrystalline powders or small, poorly-defined crystals. A slow rate is essential for the growth of large, high-quality single crystals.
Workflow Diagrams
Caption: Workflow for the synthesis and crystallization of nitro-substituted benzyl phosphonium salts.
Structure-Property Relationships
The crystal structure of a material has a direct impact on its macroscopic properties. For nitro-substituted benzyl phosphonium salts, the following relationships can be anticipated:
-
Thermal Stability: The presence of strong intermolecular interactions, such as hydrogen bonds involving the nitro group, can lead to a more stable crystal lattice and, consequently, a higher melting point or decomposition temperature. The melting point for (4-nitrobenzyl)triphenylphosphonium bromide is reported to be 270-272 °C or 275 °C (decomposition)[4][6].
-
Solubility: The nature and strength of the crystal packing will influence the enthalpy of dissolution. Tightly packed structures may exhibit lower solubility in certain solvents. (4-Nitrobenzyl)triphenylphosphonium bromide is noted to be soluble in polar organic solvents[3].
-
Reactivity: While the solid-state structure may not directly translate to solution-phase reactivity, it can provide insights into the preferred conformations of the molecule. This can be relevant for understanding steric effects in reactions such as the Wittig olefination. The strong dipole moment due to the nitro group contributes to its reactivity[3].
-
Optical Properties: The arrangement of the chromophoric nitrobenzyl groups in the crystal lattice can lead to interesting optical properties, such as non-linear optical behavior or solid-state fluorescence.
Conclusion
The introduction of a nitro group to the benzyl moiety of a phosphonium salt provides a powerful tool for tuning its solid-state architecture and, by extension, its physical and chemical properties. While a complete, directly comparative crystallographic dataset for the ortho-, meta-, and para- isomers is not yet available in the public domain, existing data strongly suggests that the position of the nitro group plays a critical role in directing intermolecular interactions and crystal packing. The synthetic and crystallographic methodologies outlined in this guide provide a framework for further investigation into this fascinating class of compounds. Future work should focus on obtaining high-quality single-crystal X-ray structures of a complete isomeric series to enable a more detailed and quantitative comparison of their structural features and to build a more comprehensive understanding of their structure-property relationships.
References
-
Structural Studies on the Phosphorus--Nitrogen Bond. V. the Crystal Structure of 4-Nitrobenzyl Tris(morpholino)phosphonium Perchlorate and 4-Nitrobenzyl Tris(piperidino)phosphonium Perchlorate. Amanote Research. [Link]
-
One-pot synthesis of benzyltriphenylphosphonium acetates from the corresponding activated benzyl alcohols. Arkivoc. [Link]
-
Crystal structure of benzyltriphenylphosphonium chloride monohydrate. National Institutes of Health. [Link]
-
New Triphenylphosphonium Salts of Spiropyrans: Synthesis and Photochromic Properties. MDPI. [Link]
-
One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. Organic Chemistry Portal. [Link]
-
Chemical structures of benzyl group‐substituted phosphonium salts. ResearchGate. [Link]
-
(4-Nitrobenzyl) triphenylphosphonium bromide. ChemAdvin. [Link]
-
Crystal structure of (4-bromobenzyl)triphenylphosphonium bromide ethanol solvate, C52H48Br4OP2. ResearchGate. [Link]
-
(p-Nitrobenzyl)triphenylphosphonium bromide. PubChem. [Link]
-
Synthesis, Crystal Structure, Optical and Antimicrobial Properties of 2-Nitrobenzyl Triphenylphosphonium Tetrabromocobaltate(II). ResearchGate. [Link]
Sources
- 1. Crystal structure of benzyltriphenylphosphonium chloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 2767-70-6: (4-Nitrobenzyl)triphenylphosphonium bromide [cymitquimica.com]
- 4. chemadvin.com [chemadvin.com]
- 5. (p-Nitrobenzyl)triphenylphosphonium bromide | C25H21BrNO2P | CID 197008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (4-NITROBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE | 2767-70-6 [chemicalbook.com]
- 7. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols [organic-chemistry.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
